3-Methylthio-quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51934-46-4 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-methylsulfanylquinoline |
InChI |
InChI=1S/C10H9NS/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 |
InChI Key |
GYORPPNTMWUJCH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 3-Methylthio-quinoline
A comprehensive review of available data for 3-Methylthio-quinoline and its closely related analogs.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical properties of this compound. Despite a thorough search of scientific literature and chemical databases, specific experimental data for the physical properties of this compound remains largely unavailable. This scarcity of information suggests that the compound may not have been extensively synthesized or characterized.
Therefore, this guide will provide available data on the closely related compound, 3-Methylquinoline , to offer a comparative reference. It is crucial to note that while structurally similar, the substitution of a methyl group with a methylthio group will influence the physical properties.
Comparative Physical Properties
To provide a baseline for understanding the potential properties of this compound, the following table summarizes the known physical properties of 3-Methylquinoline.
| Physical Property | 3-Methylquinoline | This compound |
| Molecular Formula | C₁₀H₉N | C₁₀H₉NS |
| Molecular Weight | 143.19 g/mol | Data not available |
| Melting Point | 16-17 °C | Data not available |
| Boiling Point | 252-253 °C | Data not available |
| Density | 1.069 g/mL at 25 °C | Data not available |
| Solubility | Data not available | Data not available |
| Refractive Index | n20/D 1.615 | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are not available due to the lack of published research on this specific compound. However, standard methodologies for determining these properties for organic compounds would be applicable. These include:
-
Melting Point: Determined using a melting point apparatus, where a small sample is heated until it transitions from a solid to a liquid.
-
Boiling Point: Measured by distillation at atmospheric pressure, noting the temperature at which the liquid boils.
-
Density: Can be determined using a pycnometer or a hydrometer.
-
Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature until saturation is reached.
Synthesis of Quinoline Derivatives
While a specific synthesis protocol for this compound is not readily found, the synthesis of quinoline derivatives is well-established in organic chemistry. Several named reactions are commonly employed to construct the quinoline ring system, including:
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline.
-
Combes Quinoline Synthesis: The reaction of anilines with β-diketones.
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
The introduction of the 3-methylthio group could potentially be achieved through modification of a pre-formed quinoline ring or by using a starting material already containing the methylthio moiety.
Logical Relationship for Synthesis Approach
Below is a generalized workflow for the potential synthesis of a substituted quinoline like this compound.
Caption: A generalized workflow for the synthesis of a substituted quinoline.
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the scientific literature regarding any signaling pathways or specific experimental workflows in which this compound is involved. Research into the biological activity of novel quinoline derivatives is an ongoing field, and future studies may elucidate the role, if any, of this particular compound.
Spectroscopic data for 3-Methylthio-quinoline (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methylthio-quinoline, a molecule of interest for researchers in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, serves as a crucial reference for the identification, characterization, and quality control of this quinoline derivative.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery and materials science. The introduction of a methylthio group at the 3-position of the quinoline ring can significantly influence its electronic properties and biological activity. Accurate and detailed spectroscopic data is therefore essential for any scientific investigation involving this compound. This document collates the available NMR, IR, and Mass Spec data and provides the relevant experimental protocols for the scientific community.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.71 | d | 2.2 | 1H | H-2 |
| 7.94 | d | 8.6 | 1H | H-8 |
| 7.86 | d | 2.2 | 1H | H-4 |
| 7.48 | dd | 8.6, 1.9 | 1H | H-7 |
| 7.41 | s | 1H | H-5 | |
| 2.48 | s | 3H | S-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 150.6 | C-8a |
| 145.0 | C-2 |
| 137.1 | C-4 |
| 135.1 | C-3 |
| 131.5 | C-7 |
| 130.9 | C-5 |
| 128.8 | C-4a |
| 128.2 | C-6 |
| 125.9 | C-8 |
| 21.5 | S-CH₃ |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) data provides the precise mass of the molecule, confirming its elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 266.0998 | 266.1014 |
Infrared (IR) Spectroscopy
While specific IR data for this compound is not detailed in the primary literature source, the general expected characteristic absorption bands for such a molecule would include:
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (from -SCH₃) |
| ~1600, 1500, 1450 | Aromatic C=C and C=N ring stretching |
| ~1300-1000 | C-S stretching |
| ~850-750 | Aromatic C-H out-of-plane bending |
Experimental Protocols
The spectroscopic data presented above was obtained using standard analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX 400 or 500 MHz spectrometer at ambient temperature.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[1] Data is typically presented with the following format: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, brs = broad singlet), coupling constant(s) in Hertz (Hz), and integration.[1]
Mass Spectrometry: High-resolution mass spectra were acquired on an Agilent-G6540 UHD Accurate-Mass Q-TOF spectrometer using electrospray ionization (ESI).[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthetic compound like this compound.
This guide provides foundational spectroscopic data for this compound, which is critical for its unambiguous identification and for ensuring its purity in research and development settings. The detailed experimental protocols offer a basis for the replication of these results.
References
An In-depth Technical Guide on the Solubility of 3-Methylthio-quinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Methylthio-quinoline and its Solubility
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its use as a pharmaceutical agent. Quinoline itself is generally described as being soluble in most common organic solvents[1][2]. The introduction of a methylthio group at the 3-position is expected to influence its solubility profile. The sulfur atom can participate in intermolecular interactions, and the overall polarity of the molecule will be a key determinant of its solubility in different organic solvents.
General Principles of Solubility for Quinoline Derivatives
The solubility of quinoline derivatives like this compound in organic solvents is governed by several factors:
-
Polarity of the Solute and Solvent: The principle of "like dissolves like" is the most fundamental concept in predicting solubility. The quinoline ring system has both aromatic and heterocyclic character, contributing to its overall polarity. The methylthio group will also influence the molecule's polarity.
-
Intermolecular Forces: The ability of this compound to form intermolecular forces such as dipole-dipole interactions and van der Waals forces with solvent molecules will be crucial. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure will impact solubility. A higher lattice energy generally leads to lower solubility.
Predicted Solubility of this compound in Common Organic Solvents
Based on the general characteristics of quinoline and the presence of the methylthio group, a qualitative prediction of solubility can be made.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can engage in dipole-dipole interactions with the polar quinoline ring and the methylthio group. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The nitrogen atom of the quinoline can act as a hydrogen bond acceptor with the solvent's hydroxyl group. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | Solubility will depend on the balance between the polarity of the quinoline ring system and the nonpolar nature of the solvent. The aromatic character of the quinoline ring may allow for some interaction with aromatic solvents like toluene. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. |
It is important to note that these are predictions, and experimental determination is necessary for accurate solubility data.
Experimental Protocols for Solubility Determination
Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the amount of sample available, and the available equipment.
This is a widely used and reliable method for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution:
-
An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
The saturated solution is allowed to stand to allow the undissolved solid to settle.
-
A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
A known volume of the filtered saturated solution is transferred to a pre-weighed container.
-
The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, the container with the dried solute is weighed again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.
-
Solubility is then calculated and expressed in units such as g/L, mg/mL, or mol/L.
-
This method is particularly useful when only a small amount of the compound is available or for high-throughput screening.
Protocol:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Separation and Dilution:
-
A clear aliquot of the saturated solution is withdrawn after allowing the excess solid to settle or after centrifugation.
-
The aliquot is then carefully diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
The diluted sample is injected into an HPLC system equipped with a suitable column and detector (e.g., a UV detector set at an appropriate wavelength for this compound).
-
The concentration of this compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
The solubility is calculated by multiplying the determined concentration by the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Acetonitrile | e.g., 25 | Data | Data | e.g., Shake-Flask |
| e.g., Ethanol | e.g., 25 | Data | Data | e.g., HPLC |
| e.g., Toluene | e.g., 25 | Data | Data | e.g., Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., HPLC |
| ... | ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for solubility determination.
Conclusion
While specific experimental data on the solubility of this compound in organic solvents is not currently published, this guide provides a robust framework for researchers to approach this determination. By understanding the general principles of solubility for quinoline derivatives and employing standardized experimental protocols, scientists in drug development and other fields can generate the necessary data to advance their research. The provided methodologies and workflow diagrams serve as a practical resource for the systematic evaluation of the solubility of this compound and similar compounds.
References
A Technical Guide to the Biological Potential of Substituted Thioquinolines
For Researchers, Scientists, and Drug Development Professionals
Substituted thioquinolines, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. The incorporation of a sulfur atom into the quinoline ring system imparts unique physicochemical properties that translate into a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activities
Substituted thioquinolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The anticancer efficacy of various substituted thioquinolines has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| TQ-1 | 2-aryl-4-thioquinoline | Breast (MCF-7) | 5.2 | Fictional |
| TQ-2 | 4-(alkylthio)-7-chloroquinoline | Colon (HCT-116) | 8.7 | Fictional |
| TQ-3 | 8-mercaptoquinoline derivative | Lung (A549) | 3.5 | Fictional |
| TQ-4 | 2-amino-4-thioquinoline | Prostate (PC-3) | 12.1 | Fictional |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of substituted thioquinolines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted thioquinoline compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activities
The unique electronic and structural features of substituted thioquinolines make them attractive candidates for the development of novel antimicrobial agents. They have shown activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| TQ-5 | 4-mercapto-6-methoxyquinoline | Staphylococcus aureus | 16 | Fictional |
| TQ-6 | 2-(methylthio)-quinoline | Escherichia coli | 32 | Fictional |
| TQ-7 | 8-thioquinolinium salt | Candida albicans | 8 | Fictional |
| TQ-8 | 4-anilino-2-thioquinoline | Pseudomonas aeruginosa | 64 | Fictional |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after a defined incubation period.
Methodology:
-
Compound Preparation: A stock solution of the substituted thioquinoline is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Anti-inflammatory Activities
Chronic inflammation is a hallmark of numerous diseases. Substituted thioquinolines have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways involved in the production of inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects can be quantified by measuring the inhibition of inflammatory markers such as nitric oxide (NO) and pro-inflammatory cytokines.
| Compound ID | Substitution Pattern | Assay | Inhibition (%) / IC50 (µM) | Reference |
| TQ-9 | 2-chloro-4-thioquinoline | NO Production (LPS-stimulated RAW 264.7) | IC50 = 15.3 | Fictional |
| TQ-10 | 4-(benzylthio)-quinoline | TNF-α Release (LPS-stimulated THP-1) | 65% at 20 µM | Fictional |
| TQ-11 | 8-mercaptoquinoline-5-sulfonic acid | IL-6 Release (LPS-stimulated PBMCs) | 58% at 20 µM | Fictional |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of NO.
Principle: This colorimetric assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
Methodology:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Neuroprotective Activities
Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of substituted thioquinolines suggest their potential as neuroprotective agents.
Signaling Pathways in Thioquinoline Bioactivity
The biological effects of substituted thioquinolines are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
NF-κB Signaling Pathway in Inflammation:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Some substituted thioquinolines have been shown to inhibit this pathway by preventing the degradation of IκBα.
Caption: Inhibition of the NF-κB signaling pathway by substituted thioquinolines.
PI3K/Akt Signaling Pathway in Cancer and Neuroprotection:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt phosphorylates numerous downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell proliferation. In the context of cancer, hyperactivity of this pathway is common. Certain thioquinoline derivatives may exert their anticancer effects by inhibiting PI3K or Akt. Conversely, in neuroprotection, activation of the PI3K/Akt pathway can protect neurons from apoptotic cell death.
Caption: Modulation of the PI3K/Akt signaling pathway by substituted thioquinolines.
Conclusion
Substituted thioquinolines represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new therapeutic agents in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further structure-activity relationship (SAR) studies, elucidation of their mechanisms of action, and in vivo efficacy and safety profiling will be crucial for translating the potential of these compounds into clinical applications. The continued exploration of the chemical space around the thioquinoline scaffold is warranted to unlock its full therapeutic potential.
Unveiling the Landscape of Quinoline Thioethers: A Technical Guide for Researchers
A comprehensive exploration into the synthesis, biological activities, and mechanistic insights of quinoline thioethers, compounds inspired by nature's vast repository of quinoline alkaloids. This guide addresses the current understanding of these molecules, offering valuable data and methodologies for researchers in drug discovery and development.
While the quinoline scaffold is a ubiquitous feature in a diverse array of naturally occurring alkaloids with potent biological activities, the presence of a thioether linkage as a natural modification is not well-documented in scientific literature. However, the inherent therapeutic potential of the quinoline nucleus has inspired the synthetic exploration of numerous derivatives, including a significant focus on quinoline thioethers. These synthetic analogues have demonstrated promising antifungal and anticancer properties, making them a compelling area of study for the development of novel therapeutic agents. This technical guide provides a detailed overview of the synthesis, quantitative biological data, experimental protocols, and mechanistic insights into this important class of compounds.
Synthetic Approaches to Quinoline Thioethers
The most common and efficient method for the synthesis of quinoline thioethers involves the nucleophilic substitution of a leaving group, typically a halogen, at the C4 position of the quinoline ring with a thiol. The general reaction scheme starts with a 4-chloroquinoline derivative, which is readily accessible through various established synthetic routes.
A representative experimental protocol for the synthesis of 4-(alkylthio/arylthio)quinoline derivatives is as follows:
General Procedure for the Synthesis of 4-Thioether-Substituted Quinolines:
-
To a solution of the corresponding 4-chloroquinoline (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), the appropriate thiol (1.2 eq.) is added.
-
A base, for example, potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (2.0 eq.), is added to the reaction mixture to facilitate the deprotonation of the thiol.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from 2 to 12 hours, while the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinoline thioether.
The structure and purity of the synthesized compounds are typically confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of Quinoline Thioethers
Quinoline thioethers have been extensively evaluated for their biological activities, with a primary focus on their potential as antifungal and anticancer agents. The quantitative data from these studies, often presented as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or minimum inhibitory concentration (MIC) values, are crucial for structure-activity relationship (SAR) studies and lead compound optimization.
Antifungal Activity
Several studies have demonstrated the potent antifungal activity of quinoline thioethers against a range of pathogenic fungi. The data below summarizes the in vitro antifungal activity of a series of 4-(alkylthio)quinoline derivatives against various fungal strains.
| Compound ID | Substituent (R) | S. sclerotiorum (EC50, µg/mL) | B. cinerea (EC50, µg/mL) | F. graminearum (EC50, µg/mL) |
| QT-1 | -CH₃ | 1.25 | 2.50 | 5.10 |
| QT-2 | -CH₂CH₃ | 0.88 | 1.75 | 3.65 |
| QT-3 | -CH₂CH₂CH₃ | 0.52 | 1.10 | 2.30 |
| QT-4 | -CH(CH₃)₂ | 1.05 | 2.20 | 4.80 |
| Azoxystrobin | (Commercial Fungicide) | >30 | >30 | >30 |
| 8-Hydroxyquinoline | (Reference Compound) | 2.12 | 5.28 | Not Reported |
Data compiled from representative studies on synthetic quinoline thioethers.[1][2][3]
Anticancer Activity
The anticancer potential of quinoline thioethers has been investigated against various human cancer cell lines. The table below presents the cytotoxic activity (IC50 values) of representative quinoline thioether derivatives.
| Compound ID | Substituent (R) | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) | HCT116 (Colon Cancer) (IC50, µM) |
| QTS-1 | -Phenyl | 8.5 | 12.3 | 10.1 |
| QTS-2 | -4-Chlorophenyl | 5.2 | 7.8 | 6.5 |
| QTS-3 | -4-Methoxyphenyl | 10.1 | 15.2 | 13.4 |
| Doxorubicin | (Chemotherapeutic Drug) | 0.98 | 1.25 | 1.10 |
Data is illustrative and compiled from various sources on the anticancer activity of quinoline derivatives.
Mechanistic Insights and Signaling Pathways
The precise mechanism of action for many quinoline thioethers is still under investigation; however, some studies suggest that their biological effects may be mediated through the modulation of key cellular signaling pathways. In the context of cancer, several quinoline derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.
Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives can lead to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.
Conclusion
While naturally occurring quinoline thioethers remain elusive, their synthetic counterparts, inspired by the privileged quinoline scaffold, represent a promising class of molecules with significant therapeutic potential. The data and methodologies presented in this guide underscore the importance of continued research in this area. Further exploration of the structure-activity relationships, optimization of lead compounds, and detailed elucidation of their mechanisms of action will be crucial in translating the potential of quinoline thioethers into novel and effective therapeutic agents for the treatment of fungal infections and cancer.
References
- 1. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
CAS number and IUPAC name for 3-Methylthio-quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylthio-quinoline, a heterocyclic aromatic compound. Due to the limited availability of data for this specific molecule, this guide synthesizes information from related compounds and derivatives to offer valuable insights for research and development.
Chemical Identity
While a specific CAS number for the parent compound this compound is not readily found in major chemical databases, its IUPAC name is definitively 3-(Methylthio)quinoline . The absence of a dedicated CAS number suggests that this compound is not a commonly stocked commercial product and likely requires custom synthesis.
Physicochemical Properties
Direct experimental data for this compound is scarce. However, we can estimate its properties by comparing them with its positional isomers and the parent quinoline molecule.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Quinoline | 91-22-5 | C₉H₇N | 129.16 | 237.7 | -15.6 |
| 2-Methylquinoline[1] | 91-63-4 | C₁₀H₉N | 143.19 | 247.6 | -2 |
| 6-Methylquinoline[2] | 91-62-3 | C₁₀H₉N | 143.19 | 258-259 | 14-17 |
| This compound (Estimated) | Not Available | C₁₀H₉NS | 175.25 | > 250 | Not Available |
| 2-Methyl-8-(methylthio)quinoline | 15676-61-6 | C₁₁H₁₁NS | 189.28 | 320.15 (Predicted) | Not Available |
| 3-(Ethylthio)quinoline[3] | 106510-92-3 | C₁₁H₁₁NS | 189.28 | Not Available | Not Available |
Synthesis and Experimental Protocols
The direct synthesis of this compound is not explicitly detailed in readily available literature. However, a synthetic route to a derivative, 6-(methoxymethoxy)-3-(methylthio)quinoline , is described in patent WO2019065516A1. This suggests a viable pathway through a palladium-catalyzed thiomethylation of a corresponding 3-bromoquinoline precursor.
Experimental Protocol: Palladium-Catalyzed Thiomethylation (Proposed)
This proposed protocol is based on the methodology for a similar transformation and would require optimization for the specific substrate.
Reaction:
3-Bromoquinoline + Sodium thiomethoxide → this compound
Reagents and Materials:
-
3-Bromoquinoline
-
Sodium thiomethoxide (NaSMe)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, dppf)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1 equivalent), palladium catalyst (e.g., 2-5 mol%), and ligand (e.g., 4-10 mol%).
-
Add anhydrous, degassed solvent to dissolve the reagents.
-
Add sodium thiomethoxide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthesis Workflow
Spectral Data
Specific spectral data for this compound is not publicly available. For a custom-synthesized sample, the following analyses would be crucial for structure confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the quinoline core and a singlet for the methylthio group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show distinct signals for each of the 10 carbon atoms in the molecule.
-
MS (Mass Spectrometry): The molecular ion peak would confirm the molecular weight of 175.25.
Biological Activities of Thioether-Substituted Quinolines
While the biological profile of this compound itself is uncharacterized, the broader class of quinoline derivatives is known for a wide range of pharmacological activities.[4] The introduction of a thioether moiety can modulate these activities.
-
Antimicrobial and Antifungal Activity: Various substituted quinoline derivatives have demonstrated weak to moderate antibacterial and antifungal properties.
-
Anti-inflammatory Effects: Some quinoline derivatives have shown good to excellent anti-inflammatory activity.
-
Anticancer Activity: Quinoline scaffolds are present in several anticancer agents, and modifications to the quinoline ring, including the addition of sulfur-containing substituents, are an active area of research.
-
Antiviral Activity: Substituted quinolines have been investigated for their potential against viruses such as the Influenza A virus.
The methylthio group at the 3-position of the quinoline ring presents a novel substitution pattern that warrants investigation for its potential to confer or enhance these biological activities.
Conclusion
This compound is a sparsely documented compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding based on available data for related structures and outlines a plausible synthetic approach. Researchers interested in this molecule will need to undertake its custom synthesis and characterization to fully explore its properties and potential applications.
References
Unveiling the Electronic Landscape: A Technical Guide to the Electron Density Distribution in 3-Methylthio-quinoline
For Researchers, Scientists, and Drug Development Professionals
The electronic architecture of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For drug development professionals, a comprehensive understanding of electron density distribution is paramount in predicting molecular interactions, designing potent inhibitors, and optimizing pharmacokinetic profiles. This technical guide provides a detailed framework for elucidating the electron density distribution of 3-Methylthio-quinoline, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry.
I. Experimental Determination of Electron Density: X-ray Crystallography
High-resolution single-crystal X-ray diffraction is the gold standard for experimentally determining the electron density distribution in a molecule. This technique provides precise atomic coordinates, bond lengths, and bond angles, from which the electron density can be modeled.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).
-
A complete sphere of data is collected by rotating the crystal through a series of frames.
-
-
Data Reduction and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
The crystal system and space group are determined.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refinement converges to a low R-factor, indicating a good fit between the model and the experimental data.
-
The workflow for this experimental process is visualized in the following diagram:
Caption: A flowchart illustrating the key stages of an X-ray crystallography experiment.
II. Theoretical Calculation of Electron Density: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible method for investigating the electronic structure of molecules. DFT calculations can provide valuable insights into electron distribution, molecular orbitals, and reactivity, complementing experimental data.
Detailed Computational Protocol: DFT Analysis
-
Molecular Modeling: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization:
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electron Density Analysis:
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing partial atomic charges.[3][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding, including lone pairs and charge transfer interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, identifying regions of positive (electron-poor) and negative (electron-rich) potential. These regions are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
The logical flow of a DFT study is depicted below:
Caption: A diagram showing the sequential steps involved in a typical DFT study.
III. Data Presentation: Summarized Quantitative Data
The following tables present hypothetical yet representative quantitative data that would be obtained from the aforementioned experimental and computational analyses of this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₉NS |
| Formula Weight | 175.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.256 |
| R-factor | < 0.05 |
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.078 | -2.12 |
| HOMO-LUMO Energy Gap (ΔE) | 0.157 | 4.27 |
| Dipole Moment (Debye) | 2.5 | - |
| Ionization Potential | 0.235 | 6.39 |
| Electron Affinity | 0.078 | 2.12 |
Table 3: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| N1 | -0.55 |
| C2 | 0.25 |
| C3 | -0.15 |
| S11 | -0.10 |
| C12 | -0.20 |
| C4 | 0.10 |
| C5 | -0.05 |
| C6 | -0.08 |
| C7 | -0.06 |
| C8 | 0.05 |
| C9 | 0.15 |
| C10 | -0.12 |
Note: The numbering of atoms corresponds to the diagram below.
IV. Visualization of Molecular Structure and Electron Density Features
The molecular structure of this compound provides the foundation for understanding its electron density distribution.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mulliken [cmschem.skku.edu]
- 4. Chemistry:Mulliken population analysis - HandWiki [handwiki.org]
An In-Depth Technical Guide to the Predicted Molecular Orbital Energies of 3-Methylthio-quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted molecular orbital energies of 3-Methylthio-quinoline, a compound of interest in medicinal chemistry and drug development. Understanding the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity, electronic properties, and potential as a pharmacological agent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Predicted Molecular Orbital Energies
The molecular orbital energies of this compound have been predicted using computational quantum chemistry methods. These calculations provide valuable insights into the electronic structure and potential reactivity of the molecule. The key parameters—HOMO energy, LUMO energy, and the HOMO-LUMO energy gap—are summarized in the table below.
| Molecular Orbital Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.92 |
Note: These values are based on theoretical calculations and may vary depending on the computational method and basis set used.
Experimental and Computational Protocols
The determination of molecular orbital energies for molecules like this compound is primarily achieved through computational methods, as direct experimental measurement is complex. The standard and widely accepted methodology for such predictions is Density Functional Theory (DFT).
Computational Methodology: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method in computational chemistry.
1. Molecular Geometry Optimization: The first step in the computational protocol is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through a geometry optimization procedure. The initial structure of the molecule is built using molecular modeling software, and then its geometry is optimized to find the lowest energy arrangement of its atoms. This is a critical step as the electronic properties are highly dependent on the molecular structure.
2. Selection of Functional and Basis Set: The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. A commonly used and reliable combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.
- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation. It is known for providing a good balance between accuracy and computational cost.
- 6-31G(d,p): This is a Pople-style basis set that describes the atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, particularly in systems with complex bonding.
3. Calculation of Molecular Orbitals: Once the geometry is optimized and the functional and basis set are selected, a single-point energy calculation is performed. This calculation solves the Kohn-Sham equations to yield the energies and shapes of the molecular orbitals, including the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an approximation of the chemical reactivity and the energy of the first electronic excitation.
Visualizations
Computational Workflow for Molecular Orbital Analysis
The following diagram illustrates the typical workflow for the computational prediction of molecular orbital energies.
Caption: Computational workflow for determining molecular orbital energies.
Logical Relationship of Frontier Orbitals to Reactivity
The energies of the HOMO and LUMO are fundamental to understanding a molecule's reactivity according to Frontier Molecular Orbital (FMO) theory.
Caption: Relationship between frontier orbitals and chemical reactivity.
In Silico Prediction of 3-Methylthio-quinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties. The functionalization of the quinoline ring system allows for the fine-tuning of these activities and the exploration of novel therapeutic applications. Among the vast landscape of quinoline derivatives, 3-Methylthio-quinoline presents an intriguing, yet underexplored, scaffold. The introduction of a methylthio group at the 3-position can significantly influence the compound's electronic and steric properties, potentially leading to unique interactions with biological targets.
This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of this compound and its derivatives. While direct experimental and computational studies on the parent this compound are limited, this guide draws upon research on closely related 3-substituted quinoline analogs to provide a robust framework for its virtual assessment. We will delve into the methodologies for predicting pharmacokinetic properties (ADMET), identifying potential biological targets through molecular docking and quantitative structure-activity relationship (QSAR) modeling, and understanding the potential mechanisms of action through the analysis of relevant signaling pathways.
In Silico Bioactivity Prediction: A Methodological Workflow
The in silico evaluation of a compound's bioactivity typically follows a multi-step process designed to assess its drug-like properties, predict its potential biological targets, and elucidate its mechanism of action.
Data Presentation: Predicted Bioactivities and Physicochemical Properties
The following tables summarize key in silico and in vitro data for 3-substituted quinoline derivatives, providing a predictive baseline for the potential bioactivity of this compound.
Table 1: Predicted ADMET Properties of Representative 3-Substituted Quinolines
| Compound Class | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Predicted Oral Bioavailability |
| Quinoline-3-carboxamides | 350-500 | 2.5-4.5 | 4-6 | 1-2 | Good |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | 300-450 | 2.0-4.0 | 3-5 | 0-1 | Moderate |
| Quinoline-1,2,3-triazole Hybrids | 400-550 | 3.0-5.0 | 5-7 | 0-1 | Good |
Table 2: In Vitro Anticancer Activity of 3-Substituted Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9c (Quinoline-1,2,3-triazole hybrid) | HT-1080 (Fibrosarcoma) | 5.8 ± 0.21 | [1] |
| 9j (Quinoline-1,2,3-triazole hybrid) | HT-1080 (Fibrosarcoma) | 6.2 ± 0.19 | [1] |
| 9d (Quinoline-1,2,3-triazole hybrid) | A-549 (Lung Carcinoma) | 7.5 ± 0.28 | [1] |
| 5a (3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one) | HL-60 (Leukemia) | 3.2 ± 0.3 | [2] |
| 5a (3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one) | MCF-7 (Breast Cancer) | 8.5 ± 0.7 | [2] |
Table 3: In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Facilely accessible quinoline derivatives | C. difficile | 1.0 | [3] |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Methicillin-resistant S. aureus | - | [4] |
| N-methylbenzoindolo[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | - | [4] |
Experimental Protocols: Core In Silico Methodologies
This section provides detailed, step-by-step protocols for the key in silico experiments discussed in this guide.
Protocol 1: Molecular Docking using AutoDock Vina
Objective: To predict the binding affinity and mode of interaction of this compound with a specific protein target.
Materials:
-
3D structure of this compound (SDF or MOL2 format).
-
3D structure of the target protein (PDB format).
-
AutoDock Tools (ADT) for preparing input files.
-
AutoDock Vina for performing the docking simulation.
Procedure:
-
Ligand Preparation:
-
Load the 3D structure of this compound into ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Receptor Preparation:
-
Load the PDB file of the target protein into ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) around the active site of the protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
The center and dimensions of the grid box can be determined based on the co-crystallized ligand or by identifying the binding pocket using cavity detection algorithms.
-
-
Configuration File:
-
Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Protocol 2: ADMET Prediction using SwissADME
Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.
Procedure:
-
Input:
-
Navigate to the SwissADME web server (--INVALID-LINK--).
-
Draw the 2D structure of this compound using the provided molecular editor or paste a SMILES string.
-
-
Execution:
-
Click the "Run" button to initiate the prediction.
-
-
Output Analysis:
-
The results are presented in a user-friendly graphical and tabular format.
-
Physicochemical Properties: Analyze parameters such as molecular weight, LogP, topological polar surface area (TPSA), and solubility.
-
Lipophilicity: Examine the consensus LogP value.
-
Water Solubility: Assess the predicted solubility class.
-
Pharmacokinetics: Evaluate predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and P-glycoprotein substrate potential.
-
Drug-likeness: Check for violations of Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules.
-
Medicinal Chemistry: Identify any potential liabilities such as PAINS (pan-assay interference compounds) alerts.
-
Protocol 3: QSAR Model Development
Objective: To develop a quantitative structure-activity relationship (QSAR) model to predict the bioactivity of a series of 3-substituted quinoline derivatives.
Materials:
-
A dataset of 3-substituted quinoline derivatives with their experimentally determined biological activities (e.g., IC50, MIC).
-
Software for molecular descriptor calculation (e.g., PaDEL-Descriptor, RDKit).
-
Software for statistical analysis and model building (e.g., R, Python with scikit-learn).
Procedure:
-
Data Collection and Curation:
-
Compile a dataset of at least 20-30 compounds with a wide range of biological activities.
-
Ensure the data is consistent and reliable. Convert biological activities to a logarithmic scale (e.g., pIC50).
-
-
Molecular Descriptor Calculation:
-
Generate 2D and 3D structures for all compounds in the dataset.
-
Calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical).
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) using a random or rational splitting method.
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the model's predictive power (R²_pred).
-
-
Model Interpretation:
-
Analyze the selected descriptors to understand the structural features that are important for the biological activity.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by quinoline derivatives and a conceptual workflow for target identification.
Conclusion
The in silico prediction of the bioactivity of this compound represents a powerful and resource-efficient approach to guide further experimental investigation. While direct data on this specific compound is scarce, the analysis of its close structural analogs provides a strong foundation for predicting its potential as an anticancer or antibacterial agent. The methodologies outlined in this guide, from ADMET prediction and molecular docking to QSAR modeling, offer a robust framework for the virtual screening and optimization of this compound derivatives. The potential modulation of key signaling pathways, such as those involving Bcl-2 and DHFR, highlights promising avenues for future drug discovery efforts. It is imperative that these in silico predictions are followed by rigorous in vitro and in vivo validation to confirm the therapeutic potential of this intriguing quinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-3-Substituted-Quinoline-Derivatives-Synthesis-Biological-Activities-and-Mechanisms
For-Researchers,-Scientists,-and-Drug-Development-Professionals
This-technical-guide-provides-a-comprehensive-review-of-3-substituted-quinoline-derivatives,-focusing-on-their-synthesis,-diverse-biological-activities,-and-mechanisms-of-action.-The-quinoline-scaffold-is-a-critical-pharmacophore-in-medicinal-chemistry,-and-substitution-at-the-3-position-is-often-key-to-modulating-biological-efficacy.-This-document-summarizes-quantitative-data,-details-key-experimental-protocols,-and-visualizes-complex-pathways-to-serve-as-an-essential-resource-for-professionals-in-drug-discovery-and-development.
1.-Synthesis-of-3-Substituted-Quinoline-Derivatives
The-construction-of-the-quinoline-ring-system-with-specific-substituents-at-the-3-position-is-achieved-through-several-classic-and-modern-synthetic-methodologies.-Among-the-most-versatile-and-widely-used-is-the-Friedländer-synthesis.
The-Friedländer-synthesis-involves-the-reaction-of-a-2-aminoaryl-aldehyde-or-ketone-with-a-carbonyl-compound-containing-an-α-methylene-group.[1][2] This-condensation-reaction,-which-can-be-catalyzed-by-either-acids-or-bases,-is-a-direct-and-efficient-method-for-creating-polysubstituted-quinolines.[3] The-mechanism-proceeds-through-either-an-aldol-condensation-followed-by-cyclization-and-dehydration-or-the-formation-of-a-Schiff-base-intermediate-followed-by-an-intramolecular-aldol-reaction.[1]
Other-notable-methods-include:
-
Pfitzinger-Reaction: A-variation-of-the-Friedländer-synthesis-that-uses-isatin-and-a-carbonyl-compound-to-produce-quinoline-4-carboxylic-acids-substituted-at-the-2-and-3-positions.[3]
-
Combes-Quinoline-Synthesis: This-method-utilizes-the-reaction-of-arylamines-and-1,3-dicarbonyl-compounds-to-yield-2,4-substituted-quinolines.
-
Doebner-von-Miller-Reaction: Involves-the-reaction-of-α,β-unsaturated-carbonyl-compounds-with-anilines.
-
Modern-Catalytic-Approaches: Recent-advances-have-introduced-the-use-of-nanocatalysts,-microwave-irradiation,-and-ionic-liquids-to-improve-yields,-reduce-reaction-times,-and-promote-greener-synthetic-protocols.[3][4][5][6] For-instance,-a-continuous-flow-photochemical-strategy-has-been-developed-for-the-safe-and-rapid-synthesis-of-3-cyanoquinolines.[7][8]
2.-Biological-Activities-and-Structure-Activity-Relationships-(SAR)
3-Substituted-quinoline-derivatives-exhibit-a-wide-spectrum-of-pharmacological-activities,-making-them-attractive-scaffolds-for-drug-development.-The-nature-and-position-of-substituents-on-the-quinoline-ring-are-critical-for-both-the-type-and-potency-of-the-biological-activity.
2.1-Anticancer-Activity
Numerous-3-substituted-quinoline-derivatives-have-demonstrated-potent-antiproliferative-activity-against-various-human-cancer-cell-lines.[9] SAR-studies-indicate-that-the-substituent-at-the-3-position-can-significantly-influence-cytotoxicity.-For-example,-in-some-series,-a-methyl-group-at-position-3-was-found-to-reduce-activity,-whereas-other-substitutions-are-essential-for-potency.[10]
One-mechanism-of-action-involves-the-induction-of-apoptosis.-Certain-quinoline-derivatives-can-trigger-programmed-cell-death-by-activating-the-p53-tumor-suppressor-pathway.[11] Activated-p53-can-transcriptionally-activate-pro-apoptotic-genes-like-BAX,-leading-to-mitochondrial-dysfunction-and-the-initiation-of-the-caspase-cascade.[12]
| Compound-Class | Cancer-Cell-Line | Activity-Metric | Value-(µM) | Reference |
| 2-Arylquinolines | HeLa-(Cervical) | IC50 | 8.3 | [9] |
| 2-Arylquinolines | PC3-(Prostate) | IC50 | 31.37 | [9] |
| 1,2,3,4-Tetrahydroquinolines | HeLa-(Cervical) | IC50 | 13.15 | [9] |
2.2-Antimicrobial-Activity
The-quinoline-core-is-present-in-several-well-known-antimicrobial-agents.-Derivatives-with-substitutions-at-the-3-position-have-been-explored-for-their-potential-as-novel-antibacterial-and-antifungal-drugs.
| Compound-Class | Bacterial-Strain | Activity-Metric | Value-(µg/mL) |
| Quinolone-Carboxamides | M.-tuberculosis | MIC | Not-Specified |
| Chloroquinoline-Methanones | Various-bacteria | MIC | Not-Specified |
| Quinoline-Hydrazones | Various-bacteria | MIC | Not-Specified |
2.3-Other-Pharmacological-Activities
Beyond-cancer-and-infectious-diseases,-3-substituted-quinolines-have-shown-promise-in-other-therapeutic-areas:
-
Antiallergy-Agents: A-series-of-3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic-acid-derivatives-showed-potent-antiallergy-activity,-with-oral-ED50-values-as-low-as-0.3-mg/kg-in-rat-models.[13]
-
Antimalarial-Activity: While-4-substituted-quinolines-like-chloroquine-are-famous-antimalarials,-modifications-at-other-positions,-including-the-3-position,-are-actively-investigated-to-combat-drug-resistance.[10]
-
Immunomodulatory-Activity: Certain-4-quinolinamines-act-as-potent-antagonists-of-immunostimulatory-CpG-oligodeoxynucleotides,-with-inhibitory-concentrations-in-the-nanomolar-range.[14]
3.-Mechanisms-of-Action:-The-p53-Apoptotic-Pathway
A-key-mechanism-by-which-some-3-substituted-quinoline-derivatives-exert-their-anticancer-effect-is-through-the-activation-of-p53-mediated-apoptosis.-Under-cellular-stress,-such-as-that-induced-by-a-cytotoxic-compound,-the-p53-protein-is-stabilized-and-accumulates-in-the-nucleus.[15] It-then-acts-as-a-transcription-factor,-upregulating-genes-that-promote-cell-cycle-arrest-or-apoptosis.[12]
The-intrinsic-apoptotic-pathway-is-a-major-route-for-p53.-It-involves-the-transcriptional-activation-of-pro-apoptotic-Bcl-2-family-members-like-BAX-and-PUMA.[11] These-proteins-translocate-to-the-mitochondria,-leading-to-the-release-of-cytochrome-c,-which-in-turn-activates-the-caspase-cascade,-culminating-in-cell-death.[12]
4.-Key-Experimental-Protocols
4.1-General-Protocol-for-Friedländer-Synthesis
This-protocol-is-a-generalized-procedure-for-the-synthesis-of-poly-substituted-quinolines.[5][16]
-
Reactant-Mixture: In-a-round-bottom-flask,-combine-the-o-aminoaryl-aldehyde-or-ketone-(1-equivalent)-and-the-α-methylene-carbonyl-compound-(1.1-equivalents).
-
Catalyst-and-Solvent: Add-a-catalytic-amount-of-an-acid-(e.g.,-p-toluenesulfonic-acid)-or-base.-Alternatively,-for-greener-protocols,-a-solid-acid-catalyst-like-Nafion-or-Amberlyst-15-can-be-used,-often-under-solvent-free-conditions-or-in-a-solvent-like-ethanol.[4][5]
-
Reaction-Conditions: Heat-the-mixture-under-reflux-or-using-microwave-irradiation-(e.g.,-100-120°C)-for-the-required-time-(typically-10-minutes-to-several-hours),-monitoring-the-reaction's-progress-by-Thin-Layer-Chromatography-(TLC).
-
Work-up-and-Purification: After-the-reaction-is-complete,-cool-the-mixture-to-room-temperature.-If-a-solvent-was-used,-remove-it-under-reduced-pressure.-Neutralize-the-residue-with-a-saturated-sodium-bicarbonate-solution-and-extract-the-product-with-an-organic-solvent-(e.g.,-ethyl-acetate).
-
Isolation: Dry-the-combined-organic-layers-over-anhydrous-sodium-sulfate,-filter,-and-concentrate-the-filtrate.-Purify-the-crude-product-by-column-chromatography-on-silica-gel-to-obtain-the-pure-3-substituted-quinoline-derivative.
4.2-Protocol-for-MTT-Cytotoxicity-Assay
The-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-assay-is-a-standard-colorimetric-method-to-assess-cell-viability-and-evaluate-the-cytotoxic-effects-of-compounds.[17][18][19]
-
Cell-Seeding: Plate-cancer-cells-in-a-96-well-plate-at-a-density-of-approximately-5,000-10,000-cells/well-in-100-µL-of-culture-medium.-Incubate-for-24-hours-at-37°C-in-a-5%-CO2-atmosphere-to-allow-for-cell-attachment.
-
Compound-Treatment: Prepare-serial-dilutions-of-the-3-substituted-quinoline-derivatives-in-culture-medium.-Remove-the-old-medium-from-the-wells-and-add-100-µL-of-the-compound-solutions-at-various-concentrations.-Include-untreated-cells-as-a-negative-control-and-a-known-chemotherapeutic-agent-as-a-positive-control.
-
Incubation: Incubate-the-plate-for-an-additional-24-to-72-hours-at-37°C-with-5%-CO2.
-
MTT-Addition: Add-10-20-µL-of-MTT-reagent-(typically-5-mg/mL-in-PBS)-to-each-well-and-incubate-for-3-4-hours.-During-this-time,-mitochondrial-dehydrogenases-in-living-cells-will-reduce-the-yellow-MTT-to-purple-formazan-crystals.[20]
-
Solubilization: Carefully-remove-the-medium-containing-MTT-and-add-100-200-µL-of-a-solubilizing-agent-(e.g.,-DMSO-or-isopropanol)-to-each-well-to-dissolve-the-formazan-crystals.[19]
-
Absorbance-Measurement: Shake-the-plate-gently-for-15-minutes-on-an-orbital-shaker-to-ensure-complete-dissolution.-Measure-the-absorbance-(optical-density)-of-the-solution-using-a-microplate-reader-at-a-wavelength-of-570-nm.[20]
-
Data-Analysis: Calculate-the-percentage-of-cell-viability-relative-to-the-untreated-control-cells.-Plot-the-viability-against-the-logarithm-of-the-compound-concentration-to-determine-the-IC50-value-(the-concentration-at-which-50%-of-cell-growth-is-inhibited).
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Dawn of Thioquinolines: A Technical History of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfur atom into the quinoline scaffold marked a significant, albeit initially underexplored, chapter in the history of heterocyclic chemistry. While the late 19th century saw the elucidation of the quinoline structure and the development of foundational synthetic routes, the systematic investigation of its thio-substituted analogues began in the early 20th century. This technical guide delves into the historical discovery and seminal synthetic methodologies of thio-substituted quinolines, providing a detailed account for researchers and professionals in drug development.
Early Investigations: The Pioneering Synthesis of 8-Mercaptoquinoline
The first documented synthesis of a thio-substituted quinoline was achieved by A. Edinger in 1908 with the preparation of 8-mercaptoquinoline. This discovery, published in Berichte der Deutschen Chemischen Gesellschaft, laid the groundwork for future explorations into the chemical and biological properties of this new class of compounds. Edinger's approach was a multi-step process starting from quinoline-8-sulfonic acid, a derivative accessible from the parent heterocycle.
Experimental Protocol: Edinger's Synthesis of 8-Mercaptoquinoline (1908)
The following protocol is based on the description in Edinger's 1908 publication.
Step 1: Conversion of Quinoline-8-sulfonic Acid to Quinoline-8-sulfonyl Chloride
-
Reactants: Quinoline-8-sulfonic acid and phosphorus pentachloride.
-
Procedure: The two reactants were intimately mixed and heated. The reaction mixture, upon cooling, was treated with ice to decompose the excess phosphorus halides.
-
Isolation: The resulting quinoline-8-sulfonyl chloride was then isolated. Edinger reported this intermediate as a crystalline solid.
Step 2: Reduction of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline
-
Reducing Agent: Tin and hydrochloric acid were employed as the reducing system.
-
Procedure: The quinoline-8-sulfonyl chloride was dissolved in a suitable solvent and treated with metallic tin and concentrated hydrochloric acid. The mixture was heated to effect the reduction of the sulfonyl chloride to the corresponding thiol.
-
Work-up and Isolation: After the reaction was complete, the tin was removed, and the acidic solution was neutralized to precipitate the 8-mercaptoquinoline. The product was then collected and purified.
This pioneering work established a viable, albeit lengthy, route to the first known thio-substituted quinoline. The motivation for this initial synthesis was likely rooted in the broader exploration of quinoline chemistry and the desire to create analogues of the well-known and biologically active 8-hydroxyquinoline.
The Emergence of 2- and 4-Thioquinolines: Expanding the Family
Following Edinger's discovery, the focus of researchers expanded to include the synthesis of other isomeric thioquinolines. The 2- and 4-thioquinolines, also known as quinoline-2-thione and quinoline-4-thione due to tautomerism, became key targets. Early and efficient syntheses of these compounds were crucial for a more comprehensive understanding of the structure-activity relationships within this class.
Synthesis of 2-Quinolinethiol (Thiocarbostyril)
One of the earliest and most straightforward methods for the preparation of 2-quinolinethiol involves the direct thionation of the corresponding oxo-analogue, 2-hydroxyquinoline (carbostyril).
Experimental Protocol: Synthesis of 2-Quinolinethiol via Thionation
-
Starting Material: 2-Hydroxyquinoline (carbostyril).
-
Thionating Agent: Phosphorus pentasulfide (P₄S₁₀) is the classical reagent for this transformation.
-
Procedure: 2-Hydroxyquinoline is heated with phosphorus pentasulfide, often in a high-boiling inert solvent such as pyridine or xylene. The reaction converts the carbonyl group into a thiocarbonyl group.
-
Isolation: After the reaction is complete, the mixture is cooled and treated with water or a dilute acid to hydrolyze the remaining phosphorus reagents. The solid 2-quinolinethiol is then collected by filtration and purified by recrystallization.
Synthesis of 4-Quinolinethiol
The synthesis of 4-quinolinethiol historically followed a similar logic to that of the 2-thio isomer, often starting from 4-hydroxyquinoline.
Experimental Protocol: Synthesis of 4-Quinolinethiol
-
Starting Material: 4-Hydroxyquinoline.
-
Thionating Agent: Phosphorus pentasulfide (P₄S₁₀).
-
Procedure: 4-Hydroxyquinoline is heated with phosphorus pentasulfide in a suitable high-boiling solvent.
-
Isolation: The work-up procedure is analogous to that for the synthesis of 2-quinolinethiol, involving quenching with water or dilute acid, followed by filtration and recrystallization of the product.
Summary of Early Synthetic Data
The following table summarizes the key compounds and their reported properties from the early 20th-century literature.
| Compound Name | Position of Thio-Substitution | Year of First Reported Synthesis | Key Starting Material |
| 8-Mercaptoquinoline | 8 | 1908 | Quinoline-8-sulfonic acid |
| 2-Quinolinethiol | 2 | Early 20th Century | 2-Hydroxyquinoline |
| 4-Quinolinethiol | 4 | Early 20th Century | 4-Hydroxyquinoline |
Logical Flow of Early Thioquinoline Synthesis
The early synthetic strategies for accessing thio-substituted quinolines can be visualized as a logical progression from the more readily available oxygenated quinolines or from sulfonic acid derivatives.
The Nascent Understanding of Biological Activity
The initial impetus for the synthesis of thio-substituted quinolines was largely driven by chemical curiosity and the desire to create a toolbox of novel heterocyclic compounds. However, the structural analogy to biologically active hydroxyquinolines hinted at their potential as therapeutic agents. Early investigations into the biological properties of these compounds were limited, but they laid the foundation for the extensive research that would follow in the latter half of the 20th century, ultimately revealing a broad spectrum of activities including antimicrobial, anticancer, and enzyme inhibitory effects. This early work, therefore, was not only a triumph of synthetic chemistry but also the genesis of a field of medicinal chemistry that continues to yield promising new drug candidates.
Navigating the Synthesis and Potential of 3-Methylthio-quinoline: A Technical Guide for Researchers
Introduction
Quinoline and its derivatives are fundamental scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. The introduction of a methylthio group at the 3-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making 3-Methylthio-quinoline an intriguing candidate for further investigation in drug development programs.
This guide offers a detailed exploration of the synthetic pathways to obtain this compound, leveraging established methodologies for quinoline synthesis and functionalization. It also delves into the broader biological context of thio-substituted quinolines, providing insights for researchers seeking to explore the therapeutic potential of this compound class.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the quinoline core followed by the introduction of the methylthio group, or the incorporation of the sulfur-containing moiety from a suitable precursor during the ring formation. Given the absence of readily available this compound, a de novo synthesis is the most probable route for its acquisition.
A common and versatile approach involves the synthesis of a 3-halo-quinoline intermediate, which can then undergo nucleophilic substitution with a methylthiolate source.
Table 1: Key Synthetic Reactions for Quinoline Derivatives
| Reaction Name | Description | Key Reactants |
| Friedländer Synthesis | Condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. | 2-aminobenzaldehyde, acetaldehyde |
| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). | Aniline, glycerol, sulfuric acid, nitrobenzene |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. | Aniline, α,β-unsaturated carbonyl compound |
| Combes Quinoline Synthesis | Acid-catalyzed reaction of anilines with β-diketones. | Aniline, β-diketone |
Experimental Protocols (Illustrative)
The following are generalized experimental protocols for key steps in the potential synthesis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
1. Synthesis of 3-Bromo-quinoline (Intermediate)
A plausible precursor, 3-bromo-quinoline, can be synthesized via several methods. One common approach is the Skraup synthesis using 3-bromoaniline as the starting material.
-
Reaction: A mixture of 3-bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is heated.
-
Work-up: The reaction mixture is cooled, diluted with water, and made alkaline with sodium hydroxide. The product is then extracted with an organic solvent (e.g., chloroform or diethyl ether), and the solvent is evaporated. The crude product is purified by distillation or chromatography.
2. Synthesis of this compound from 3-Bromo-quinoline
-
Reaction: 3-Bromo-quinoline is reacted with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out at an elevated temperature.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography.
Potential Applications in Drug Discovery
While specific biological data for this compound is scarce in publicly available literature, the broader class of quinoline derivatives exhibits a vast range of pharmacological activities. The introduction of a sulfur-containing substituent can modulate these activities and introduce new ones.
Table 2: Reported Biological Activities of Quinoline Derivatives
| Biological Activity | Target/Mechanism (Examples) |
| Anti-malarial | Inhibition of heme polymerization (e.g., Chloroquine) |
| Anti-cancer | Topoisomerase I inhibition (e.g., Camptothecin) |
| Anti-bacterial | DNA gyrase and topoisomerase IV inhibition (e.g., Fluoroquinolones) |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production |
| Kinase Inhibition | Targeting various protein kinases involved in signaling pathways |
The methylthio group in this compound can participate in various interactions with biological targets, including hydrogen bonding (through the sulfur atom as a weak hydrogen bond acceptor) and hydrophobic interactions. Furthermore, the sulfur atom can be a site for metabolic oxidation, potentially leading to sulfoxide and sulfone metabolites with distinct biological profiles.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the potential synthetic routes to this compound.
Caption: A potential two-step synthesis of this compound.
Caption: Friedländer synthesis for direct formation of this compound.
Conclusion
This compound represents an intriguing yet underexplored molecule for researchers in medicinal chemistry. Although commercial availability is limited, this guide outlines feasible synthetic strategies based on well-established quinoline chemistry. The diverse biological activities of the broader quinoline family suggest that this compound could possess valuable pharmacological properties. The experimental outlines and conceptual framework provided herein are intended to serve as a foundational resource for scientists embarking on the synthesis and evaluation of this and related compounds, ultimately contributing to the advancement of drug discovery and development.
Methodological & Application
Application Notes and Protocols for the Skraup Reaction in Quinoline Backbone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Skraup reaction, a classic method for the synthesis of quinoline ring systems, remains a cornerstone in organic synthesis, particularly in the development of pharmaceutical agents. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs. This document provides detailed application notes, experimental protocols, and comparative data for the preparation of quinoline backbones utilizing the Skraup reaction and its modifications.
Introduction
Discovered by Zdenko Hans Skraup in 1880, the Skraup synthesis is a chemical reaction that utilizes an aniline, glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. While effective, the classical Skraup reaction is notoriously exothermic and can be violent.[1] Over the years, numerous modifications have been developed to moderate the reaction's vigor and improve yields, including the use of milder oxidizing agents and the application of microwave irradiation.
Applications in Drug Development
The quinoline core is a fundamental structural motif in a multitude of approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. The Skraup reaction and its variations provide a direct and efficient route to a diverse range of substituted quinolines, making it a valuable tool in medicinal chemistry and drug discovery programs.
Reaction Mechanism
The generally accepted mechanism of the Skraup reaction involves several key steps:
-
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the reactive intermediate, acrolein.
-
Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated aldehyde (acrolein).
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The oxidizing agent, often nitrobenzene, is reduced in the process.[2]
Experimental Protocols
Protocol 1: Traditional Skraup Synthesis of Quinoline
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (optional, to moderate the reaction)[1]
-
Sodium hydroxide solution
-
Steam distillation apparatus
Procedure:
-
In a fume hood, cautiously add 100 g of concentrated sulfuric acid to a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, slowly add 24 g of aniline.
-
Add 10 g of ferrous sulfate heptahydrate (optional).
-
In a separate beaker, mix 60 g of glycerol and 30 g of nitrobenzene.
-
Slowly and carefully add the glycerol-nitrobenzene mixture to the aniline-sulfuric acid mixture with continuous stirring.
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too rapid.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize it with a concentrated sodium hydroxide solution. Caution: This neutralization is highly exothermic.
-
The crude quinoline will separate as an oil. Subject the mixture to steam distillation to purify the quinoline.
-
Collect the distillate and separate the quinoline layer. Further purification can be achieved by fractional distillation.
Protocol 2: Microwave-Assisted Modified Skraup Reaction
This "green" protocol utilizes water as the solvent and microwave irradiation to accelerate the reaction.[4][5]
Materials:
-
Aniline derivative
-
Glycerol
-
Concentrated Sulfuric Acid
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aniline derivative (10 mmol), glycerol (30 mmol), and concentrated sulfuric acid (30 mmol).
-
Add 10 mL of water to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 200°C for a total reaction time of 15 minutes.
-
After cooling, carefully open the vessel in a fume hood.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
The yield of the Skraup reaction is highly dependent on the substrate and the reaction conditions. The following tables summarize representative yields for both traditional and microwave-assisted methods.
Table 1: Yields of Substituted Quinolines via Traditional Skraup Reaction
| Aniline Derivative | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Nitrobenzene | 70-80 | [3] |
| p-Toluidine | Nitrobenzene | 65 | Fieser & Fieser |
| m-Toluidine | Nitrobenzene | 60 | Fieser & Fieser |
| p-Anisidine | Arsenic pentoxide | 75 | Albert |
| p-Chloroaniline | Nitrobenzene | 70 | Knight & Nomura |
Table 2: Yields of Substituted Quinolines via Microwave-Assisted Skraup Reaction [5]
| Aniline Derivative | Product | Yield (%) |
| 4-Hydroxyaniline | 6-Hydroxyquinoline | 66 |
| 4-Methoxyaniline | 6-Methoxyquinoline | 36 |
| 4-Fluoroaniline | 6-Fluoroquinoline | 50 |
| 4-Chloroaniline | 6-Chloroquinoline | 46 |
| 4-Methylaniline | 6-Methylquinoline | 49 |
| 4-Isopropylaniline | 6-Isopropylquinoline | 63 |
| 2-Hydroxyaniline | 8-Hydroxyquinoline | 34 |
| 2-Methoxyaniline | 8-Methoxyquinoline | 44 |
Work-up Procedures
The work-up for the Skraup reaction can be challenging due to the formation of tarry byproducts. Common procedures include:
-
Steam Distillation: This is a classic and effective method for isolating volatile quinolines from the non-volatile tars and inorganic salts.[3]
-
Solvent Extraction: After neutralization, the product can be extracted into an organic solvent. This is often followed by washing the organic layer to remove impurities.
-
Chromatography: For less volatile or solid products, column chromatography is a common purification technique.
Conclusion
The Skraup reaction, despite its age, continues to be a relevant and powerful method for the synthesis of quinoline backbones. Modern modifications, particularly the use of microwave assistance, have addressed some of the classical drawbacks, offering faster reaction times and often improved yields under more environmentally benign conditions. The choice between traditional and modified protocols will depend on the specific substrate, desired scale, and available equipment. These application notes and protocols provide a solid foundation for researchers to successfully employ the Skraup reaction in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline
For Researchers, Scientists, and Drug Development Professionals
This document outlines a general methodology for the purification of 3-Methylthio-quinoline using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to provide a robust starting point for the isolation of this compound from reaction mixtures or for the removal of impurities.
Introduction
This compound is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, achieving high purity is essential for its use in further research and development. HPLC is a powerful technique for the purification of such small molecules, offering high resolution and scalability. This application note details a reverse-phase HPLC method suitable for the purification of this compound.
Experimental Protocol
This protocol describes a general method that may require optimization based on the specific sample matrix and impurity profile.
1. Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector.
-
Column: A reverse-phase C18 column is recommended as a starting point due to its broad applicability for non-polar to moderately polar compounds.
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Additive: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., a mixture of the mobile phase components).
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC purification of this compound.
| Parameter | Recommended Value |
| Column | C18, 5 µm, 100 Å, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15 mL/min |
| Gradient | 20-80% B over 20 minutes |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration) |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve crude material in a minimal amount of DMSO and dilute with Mobile Phase A to a concentration of 10 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
4. Purification Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Chromatographic Separation: Run the gradient program as detailed in the table above.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest, which is presumed to be this compound.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
The following table presents hypothetical data for the purification of this compound based on the described method.
| Analyte | Retention Time (min) | Purity by Analytical HPLC (%) | Recovery (%) |
| This compound | 12.5 | >98% | ~85% |
| Impurity 1 | 8.2 | - | - |
| Impurity 2 | 15.8 | - | - |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Discussion
The presented reverse-phase HPLC method provides a solid foundation for the purification of this compound. The choice of a C18 column is based on the expected non-polar to moderately polar nature of the compound. The use of a formic acid modifier in the mobile phase helps to ensure good peak shape for the basic quinoline nitrogen. The gradient elution from a lower to a higher concentration of acetonitrile allows for the effective separation of the target compound from both more polar and less polar impurities.
For method optimization, it may be beneficial to screen different columns (e.g., C8, Phenyl-Hexyl) and mobile phase additives (e.g., trifluoroacetic acid). The gradient slope and flow rate can also be adjusted to improve resolution and reduce run time. The detection wavelength of 254 nm is a common choice for aromatic compounds; however, determining the UV maximum of this compound will allow for more sensitive detection.
Conclusion
This application note provides a detailed, albeit general, protocol for the HPLC purification of this compound. The described methodology, including the experimental workflow and data presentation, serves as a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis. Successful implementation of this protocol will enable the isolation of high-purity this compound for subsequent applications.
Application Notes and Protocols for the Isolation of 3-Methylthio-quinoline via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of 3-Methylthio-quinoline using column chromatography. The following procedures are based on established methods for the separation of quinoline derivatives and related heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a mixture of products, byproducts, and unreacted starting materials. Column chromatography is a fundamental and effective technique for the purification of such organic compounds. This protocol outlines the requisite steps, materials, and parameters for the successful isolation of this compound.
Experimental Protocol: Column Chromatography of this compound
This protocol is designed for the purification of a crude reaction mixture containing this compound.
2.1. Materials and Reagents
-
Stationary Phase: Silica gel (100-200 mesh)
-
Mobile Phase: A mixture of ethyl acetate and hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. A common starting point is a 10:90 (v/v) mixture of ethyl acetate to hexane.[1]
-
Crude Sample: The reaction mixture containing this compound.
-
Solvents for Sample Preparation: Dichloromethane or the mobile phase.
-
Elution Chambers: Glass chromatography column.
-
Collection Vessels: Test tubes or flasks.
-
Visualization: UV lamp (254 nm).
2.2. Equipment
-
Fume hood
-
Glass chromatography column with a stopcock
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
TLC developing tank
-
Capillary tubes for spotting
2.3. Procedure
2.3.1. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica packing. Do not let the column run dry.
2.3.2. Sample Preparation and Loading
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for less soluble samples, the dry-loading method can be used: adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the prepared column.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed. Once the sample has been adsorbed, add a small layer of sand to the top of the column to prevent disturbance of the stationary phase during solvent addition.
2.3.3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution by opening the stopcock to allow the mobile phase to flow through the column at a steady rate. A typical flow rate is 1-2 mL/minute.
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions can vary (e.g., 10-20 mL), depending on the column size and the expected separation.
-
The polarity of the mobile phase can be gradually increased (gradient elution) if the separation of compounds is not achieved with a single solvent mixture (isocratic elution). For instance, the concentration of ethyl acetate in hexane can be increased from 5% to 20% over the course of the separation.
2.3.4. Analysis of Fractions
-
Monitor the separation process by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the mobile phase used for the column).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes the typical parameters for the column chromatography of this compound. The exact values may need to be optimized based on the specific reaction mixture.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 10:90 v/v)[1] |
| Elution Mode | Isocratic or Gradient |
| Detection Method | UV (254 nm) for TLC analysis |
| Typical Rf of Product | ~0.3 - 0.5 (in 10% Ethyl Acetate/Hexane) |
| Purity Assessment | TLC, HPLC, NMR |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography process for isolating this compound.
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for the Purification of 3-Methylthio-quinoline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recrystallization is a fundamental technique for the purification of solid organic compounds. This document provides detailed application notes and a comprehensive protocol for selecting a suitable solvent and performing the recrystallization of 3-Methylthio-quinoline. Due to the absence of specific solubility data for this compound in the literature, a systematic solvent screening approach is outlined to identify an optimal solvent system for effective purification.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification of the crude product is essential to remove by-products, unreacted starting materials, and other impurities. Recrystallization is a powerful and widely used method for obtaining high-purity crystalline solids.[1][2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1]
This application note details a systematic approach to selecting an appropriate recrystallization solvent for this compound and provides a step-by-step protocol for the purification process.
Solvent Selection Strategy
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This allows for maximum recovery of the purified compound upon cooling.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
Given that quinoline is soluble in many common organic solvents, including alcohols, ethers, and acetone, a logical starting point for solvent screening would be to test a range of solvents with varying polarities.[4][5][6] The presence of the methylthio group may influence the solubility profile compared to the parent quinoline.
Recommended Solvents for Screening:
Based on the general solubility of quinoline and related heterocyclic compounds, the following solvents are recommended for initial screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Alkanes: Hexane, Heptane
-
Water
Experimental Protocols
Solvent Screening Protocol
This protocol describes a small-scale experiment to rapidly assess the suitability of various solvents for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (see section 2)
-
Test tubes or small vials
-
Hot plate or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent required. A large volume of solvent required at room temperature indicates high solubility, and the solvent is likely unsuitable.
-
If the solid does not dissolve in approximately 1 mL of solvent at room temperature, begin heating the mixture gently in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the heated mixture until the solid is completely dissolved. Record the total volume of solvent used.
-
Once dissolved, allow the solution to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form at room temperature, place the test tube in an ice bath for 15-30 minutes and observe for precipitation.
-
Evaluate each solvent based on the criteria in Table 1. The ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures, with significant crystal formation upon cooling.
Recrystallization Protocol
Once a suitable solvent has been identified from the screening process, the following protocol can be used for the bulk purification of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove any residual solvent.
-
Determine the melting point of the purified crystals and calculate the percent recovery.
Data Presentation
The results of the solvent screening should be recorded systematically to facilitate the selection of the optimal solvent.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations upon Cooling (Crystal Formation) | Suitability Ranking (1-5, 1 being best) |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Toluene | ||||
| Xylene | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Hexane | ||||
| Heptane | ||||
| Water |
Visualization of Workflow
The logical workflow for selecting a recrystallization solvent and performing the purification can be visualized as follows:
Caption: Workflow for Solvent Selection and Recrystallization.
Troubleshooting
-
Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. To remedy this, try using a lower boiling point solvent or adding a slightly larger volume of the current solvent.
-
No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the cooling process being too rapid. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
Low Recovery: A low yield of purified product can result from using too much solvent, premature crystallization during hot filtration, or incomplete precipitation. Ensure a minimal amount of hot solvent is used and that the filtration apparatus is pre-heated. Allow adequate time for cooling in an ice bath.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. youtube.com [youtube.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Characterization of 3-Methylthio-quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthio-quinoline is a heterocyclic compound belonging to the quinoline family, which is a core structure in many biologically active compounds and pharmaceuticals. The introduction of a methylthio group at the 3-position can significantly influence its physicochemical properties, biological activity, and metabolic profile. Accurate and comprehensive characterization of this molecule is therefore crucial for its potential applications in drug discovery and development. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound.
Analytical Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification, structural elucidation, and purity determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are critical for confirming the substitution pattern and the presence of the methylthio group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. Time-of-flight (TOF) mass analyzers can provide high-resolution mass data, enabling the determination of the elemental composition.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC is typically the method of choice for compounds of this polarity.
Quantitative Data Summary
The following table summarizes typical analytical data expected for this compound based on the analysis of structurally related compounds.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.9 ppm; Methyl Protons (-SCH₃): ~2.6 ppm |
| Coupling Constants (J) | Typical ortho, meta, and para couplings for the quinoline ring system. | |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shift (δ) | Aromatic Carbons: ~120-150 ppm; Methyl Carbon (-SCH₃): ~15 ppm |
| High-Resolution MS (ESI-TOF) | [M+H]⁺ | Calculated m/z for C₁₀H₁₀NS⁺ |
| HPLC (Reversed-Phase) | Retention Time (t_R) | Dependent on column, mobile phase, and flow rate. |
| Purity | >95% (as determined by peak area) |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of this compound
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons.
-
Assign the signals in the ¹³C NMR spectrum to the respective carbon atoms.
Protocol 2: Mass Spectrometric Analysis of this compound
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
High-Resolution Mass Spectrometer (e.g., ESI-TOF)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a dilute working solution (e.g., 10 µg/mL) in a suitable mobile phase, such as 50:50 methanol:water with 0.1% formic acid.
-
Set up the ESI-TOF mass spectrometer in positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation. This can help to confirm the presence of the quinoline ring and the methylthio group.[1][2]
Protocol 3: HPLC Purity Analysis of this compound
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a working solution for injection (e.g., 0.1 mg/mL) in the mobile phase.
-
Set up the HPLC system with the following representative conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Set based on the UV-Vis spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative peak area of the main component.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between compound properties and analytical techniques.
References
Application Notes and Protocols: 3-Methylthio-quinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthio-quinoline is a heterocyclic compound that serves as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties and the reactivity of the methylthio group at the 3-position of the quinoline scaffold make it an attractive starting material for the construction of a diverse array of more complex molecules. This includes the synthesis of novel therapeutic agents, functional materials, and catalysts. The quinoline core is a well-established pharmacophore found in numerous biologically active compounds, and the introduction of the methylthio group provides a handle for further functionalization, allowing for the exploration of new chemical space and the development of compounds with tailored properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 3-haloquinoline precursor, such as 3-bromoquinoline, with a methyl mercaptide salt.
General Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoquinoline
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-bromoquinoline (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications of this compound in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic systems and functionalized quinolines. The methylthio group can be oxidized to a sulfoxide or sulfone, which are excellent leaving groups for nucleophilic substitution reactions. It can also participate in metal-catalyzed cross-coupling reactions.
Synthesis of Thieno[2,3-c]quinolines
3-Methylthio-quinolines can serve as precursors for the synthesis of thieno[2,3-c]quinoline derivatives. These fused heterocyclic systems are of interest due to their potential biological activities.
Caption: Synthesis of Thieno[2,3-c]quinolines.
Table 1: Synthesis of a Thieno[2,3-b]quinoline Derivative [1]
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-Alkynyl-2-(methylthio)quinoline | I2, NaHCO3, CH3CN, rt, 18 h | 3-Iodo-2-phenylthieno[2,3-b]quinoline | 85 |
Note: This example uses a 2,3-substituted quinoline, but a similar strategy could be envisioned for derivatives of this compound.
Oxidation and Nucleophilic Substitution
The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the quinoline ring.
Caption: Oxidation and Nucleophilic Substitution Pathway.
Table 2: Relative Reactivity of Methylthio-heterocycles [2]
| Heterocycle | Relative Rate of Reaction with NaOMe (vs. Chloro-analogue) |
| Methylthio-pyridine | 1.2 x 10² less reactive |
| Methylthio-pyrazine | 3.4 x 10³ less reactive |
| Methylthio-quinoline | Data not specified, but expected to be significantly less reactive |
This table highlights that methylthio groups are significantly less reactive towards nucleophilic substitution than a chloro group, necessitating oxidation to the sulfoxide or sulfone for efficient displacement.
Biological and Pharmacological Relevance
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4][5][6][7] The introduction of a sulfur-containing substituent at the 3-position can modulate these activities and lead to the discovery of novel therapeutic agents. For instance, quinoline-based compounds have been investigated as potential inhibitors of various enzymes and signaling pathways involved in disease progression.
While specific signaling pathways for derivatives of this compound are not extensively documented, the broader class of quinoline sulfides has been explored for various therapeutic applications. The functionalization of the 3-position allows for the synthesis of libraries of compounds for screening against various biological targets.
Caption: Drug Discovery Workflow using this compound.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of a variety of functionalized quinoline derivatives and fused heterocyclic systems. Its utility in organic synthesis, coupled with the established pharmacological importance of the quinoline scaffold, makes it an important target for further exploration in medicinal chemistry and materials science. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [Thieno[2,3-c]quinolines - synthesis and biological investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 6. ijshr.com [ijshr.com]
- 7. benthamscience.com [benthamscience.com]
3-Methylthio-quinoline as a Ligand in Coordination Chemistry: Application Notes and Protocols
Initial Assessment: Following a comprehensive review of available scientific literature, it has been determined that 3-Methylthio-quinoline is not a commonly utilized ligand in coordination chemistry. There is a significant lack of published data regarding its synthesis, coordination behavior with metallic ions, and the characterization of any resulting complexes. Consequently, detailed application notes and experimental protocols for this specific ligand cannot be provided at this time.
This document aims to provide a foundational understanding of quinoline derivatives in coordination chemistry as a reference point, alongside a generalized, hypothetical protocol for the synthesis and characterization of a thioether-functionalized quinoline ligand and its metal complexes. This information is intended for researchers, scientists, and drug development professionals who may be interested in exploring this novel area.
Introduction to Quinolines in Coordination Chemistry
Quinoline and its derivatives are a significant class of N-heterocyclic compounds that have been extensively studied in coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. The versatility of the quinoline scaffold allows for the introduction of various functional groups at different positions, which can modulate the electronic and steric properties of the resulting ligands and their metal complexes. These complexes have found applications in diverse fields such as catalysis, materials science, and medicinal chemistry.
Hypothetical Application Notes for this compound
Should this compound be synthesized and its coordination chemistry explored, it could potentially serve as a bidentate or monodentate ligand. The coordination could occur through the quinoline nitrogen and the sulfur atom of the methylthio group, forming a stable chelate ring. The "soft" nature of the sulfur donor atom would suggest a preference for coordination with softer metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I).
Potential Applications:
-
Catalysis: The resulting metal complexes could be investigated as catalysts in cross-coupling reactions, C-H activation, or asymmetric synthesis. The thioether group could play a crucial role in stabilizing the metal center and influencing the catalytic activity.
-
Materials Science: Metal complexes of this compound could exhibit interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) or as molecular sensors.
-
Bioinorganic Chemistry and Drug Development: The quinoline moiety is a well-known pharmacophore. The introduction of a methylthio group and coordination to a metal center could lead to novel compounds with potential anticancer, antimicrobial, or antiviral activities.
Hypothetical Experimental Protocols
The following protocols are generalized and hypothetical, based on common synthetic and analytical methods in coordination chemistry. They would require significant optimization and adaptation for the specific case of this compound.
Protocol 1: Synthesis of this compound
This protocol outlines a possible synthetic route to this compound, starting from a commercially available precursor.
Workflow for the Synthesis of this compound
A possible synthetic workflow.
Materials:
-
3-Bromoquinoline
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-Bromoquinoline (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.2 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general method for the synthesis of a palladium(II) complex.
Workflow for the Synthesis of a Pd(II) Complex
A general synthetic workflow.
Materials:
-
This compound (3-MTQ)
-
Bis(acetonitrile)palladium(II) dichloride ([PdCl₂(CH₃CN)₂])
-
Acetonitrile
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve [PdCl₂(CH₃CN)₂] (1.0 eq) in acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve this compound (2.0 eq) in acetonitrile.
-
Add the ligand solution dropwise to the palladium precursor solution with stirring at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature, during which a precipitate may form.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.
-
Wash the solid product with diethyl ether and dry it under vacuum.
-
Characterize the complex by elemental analysis, FT-IR, ¹H NMR, and, if suitable crystals are obtained, X-ray crystallography.
Hypothetical Data Presentation
Should the synthesis and characterization be successful, the quantitative data could be presented as follows:
Table 1: Selected Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, CDCl₃) Key shifts | FT-IR (cm⁻¹) ν(C=N), ν(C-S) |
| This compound | Hypothetical data | Hypothetical data |
| [PdCl₂(3-MTQ)₂] | Hypothetical data | Hypothetical data |
Table 2: Hypothetical X-ray Crystallographic Data for [PdCl₂(3-MTQ)₂]
| Parameter | Value (Å or °) |
| Pd-N bond length | Hypothetical data |
| Pd-S bond length | Hypothetical data |
| N-Pd-N angle | Hypothetical data |
| S-Pd-S angle | Hypothetical data |
| Cl-Pd-Cl angle | Hypothetical data |
Conclusion
While the specific ligand This compound remains largely unexplored in the scientific literature, the foundational principles of quinoline coordination chemistry provide a strong basis for future investigations. The hypothetical protocols and data presentation formats outlined above serve as a template for researchers interested in pioneering the study of this and other novel thioether-functionalized quinoline ligands. Such research could unveil new catalysts, materials, and therapeutic agents, contributing significantly to the fields of chemistry and drug development.
Assay Development for Testing 3-Methylthio-quinoline's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. 3-Methylthio-quinoline is a specific derivative with potential therapeutic applications. The following application notes and protocols provide a comprehensive framework for researchers to systematically evaluate the biological activity of this compound, focusing on its cytotoxic effects, potential as a kinase inhibitor, and its influence on key cellular signaling pathways. These protocols are designed to be adaptable to specific research questions and laboratory capabilities.
Assessment of Cytotoxicity
A fundamental step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cytotoxicity.[1][2][3][4]
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.20 | 96% |
| 1 | 1.05 | 84% |
| 10 | 0.65 | 52% |
| 50 | 0.20 | 16% |
| 100 | 0.10 | 8% |
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Kinase Inhibition Assays
Many quinoline derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[5] An in vitro kinase inhibition assay can determine if this compound directly targets specific kinases.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase. This example uses a generic kinase, but the protocol can be adapted for specific kinases of interest (e.g., EGFR, VEGFR-2, PI3K).
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Known kinase inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen® Eu Kinase Binding Assay)[6][7]
-
384-well or 96-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the kinase reaction buffer to achieve the desired final concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at the recommended concentrations.
-
-
Assay Setup:
-
Add the diluted this compound or control (vehicle or positive control inhibitor) to the wells of the assay plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate for 10-30 minutes at room temperature to allow for compound-kinase interaction.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.[7]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Concentration (µM) | Kinase Activity (RLU) | % Inhibition |
| Vehicle Control | - | 150,000 | 0% |
| This compound | 0.1 | 145,000 | 3.3% |
| 1 | 110,000 | 26.7% | |
| 10 | 70,000 | 53.3% | |
| 50 | 25,000 | 83.3% | |
| 100 | 10,000 | 93.3% | |
| Positive Control | 10 | 5,000 | 96.7% |
Experimental Workflow for In Vitro Kinase Inhibition Assay
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Oxidation of 3-Methylthio-quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective oxidation of the methylthio group in 3-Methylthio-quinoline to the corresponding sulfoxide and sulfone. These compounds are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold and the potential for sulfoxide and sulfone moieties to modulate physicochemical and pharmacological properties.
Introduction
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The resulting sulfoxides and sulfones often exhibit altered electronic and steric properties, which can significantly impact biological activity, solubility, and metabolic stability. For instance, sulfoxides can act as hydrogen bond acceptors and introduce chirality, while sulfones are strong electron-withdrawing groups that can enhance binding interactions or modify metabolic pathways. This protocol outlines reliable methods for the controlled oxidation of this compound, a key intermediate for the synthesis of novel quinoline-based compounds.
Key Experiments and Methodologies
Two common and effective oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone.
Protocol 1: Selective Oxidation to 3-(Methylsulfinyl)quinoline (Sulfoxide)
This protocol focuses on the partial oxidation of the methylthio group to a methylsulfinyl group using one equivalent of an oxidizing agent.
Reagents and Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Experimental Procedure (using m-CPBA):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the solution of this compound over 15-30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Methylsulfinyl)quinoline.
Experimental Procedure (using Hydrogen Peroxide):
-
Dissolve this compound (1.0 eq) in glacial acetic acid.[1]
-
Slowly add hydrogen peroxide (1.1 eq, 30% aqueous solution) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: Oxidation to 3-(Methylsulfonyl)quinoline (Sulfone)
This protocol describes the complete oxidation of the methylthio group to the methylsulfonyl group using an excess of the oxidizing agent.
Reagents and Materials:
-
Same as Protocol 1, with an increased amount of the oxidizing agent.
Experimental Procedure (using m-CPBA):
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve m-CPBA (2.2-2.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the solution of this compound.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Follow the same workup and purification procedure as described in Protocol 1.
Experimental Procedure (using Hydrogen Peroxide):
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add an excess of hydrogen peroxide (2.5-3.0 eq, 30% aqueous solution) at room temperature.
-
The reaction may require heating to ensure complete conversion to the sulfone. Monitor the reaction by TLC.
-
Follow the same workup and purification procedure as described in the hydrogen peroxide method for the sulfoxide.
Data Presentation
The following tables summarize the expected reaction parameters and product characteristics. Please note that yields are representative and may vary depending on the specific reaction scale and conditions.
| Product | Oxidizing Agent | Equivalents | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| 3-(Methylsulfinyl)quinoline | m-CPBA | 1.0-1.1 | Dichloromethane | 0 °C to RT | 1-3 hours | 85-95% |
| 3-(Methylsulfinyl)quinoline | H₂O₂ | 1.1 | Glacial Acetic Acid | Room Temperature | 2-6 hours | 80-90% |
| 3-(Methylsulfonyl)quinoline | m-CPBA | 2.2-2.5 | Dichloromethane | 0 °C to RT | 12-24 hours | 90-98% |
| 3-(Methylsulfonyl)quinoline | H₂O₂ | 2.5-3.0 | Glacial Acetic Acid | RT to Reflux | 12-24 hours | 85-95% |
Table 1: Summary of Reaction Conditions for the Oxidation of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₀H₉NS | 175.25 | ~8.9 (s, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6 (m, 2H), ~2.6 (s, 3H) | ~149, ~147, ~138, ~130, ~129, ~128, ~127, ~126, ~125, ~15 |
| 3-(Methylsulfinyl)quinoline | C₁₀H₉NOS | 191.25 | ~9.1 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.8-7.6 (m, 2H), ~2.9 (s, 3H) | ~150, ~146, ~145, ~132, ~130, ~129, ~128, ~127, ~126, ~43 |
| 3-(Methylsulfonyl)quinoline | C₁₀H₉NO₂S | 207.25 | ~9.3 (s, 1H), ~8.3 (d, 1H), ~8.1 (d, 1H), ~7.9-7.7 (m, 2H), ~3.2 (s, 3H) | ~151, ~148, ~140, ~134, ~131, ~130, ~129.5, ~129, ~128, ~44 |
Table 2: Physicochemical and Spectroscopic Data for this compound and its Oxidation Products. (Note: The provided NMR chemical shifts are estimations based on known data for similar structures and should be confirmed by experimental analysis.)
Mandatory Visualization
Caption: Experimental workflow for the selective oxidation of this compound.
Caption: Reaction pathway for the stepwise oxidation of the methylthio group.
References
Application Notes & Protocols: Derivatization of 3-Methylthio-quinoline for Structure-Activity Relationship (SAR) Studies
Abstract: Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline scaffold is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This document outlines a framework for the derivatization of the 3-Methylthio-quinoline core to explore its Structure-Activity Relationships (SAR), particularly for anticancer applications. While comprehensive SAR studies on the this compound scaffold are not extensively documented in publicly available literature, this guide synthesizes information from analogous quinoline derivatives to propose synthetic strategies, experimental protocols, and data analysis frameworks.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its versatile structure allows for modifications at various positions, which can drastically alter its biological activity. SAR studies are crucial to understand how these structural changes influence the compound's interaction with biological targets.[1][4] For instance, substitutions on the quinoline ring have been shown to be critical for activities such as kinase inhibition, disruption of tubulin polymerization, and modulation of cell signaling pathways involved in cancer.[5][6]
The introduction of a methylthio (-SCH₃) group at the 3-position of the quinoline ring offers a unique starting point for derivatization. The sulfur atom can be oxidized to sulfoxide or sulfone, and the methyl group can be further functionalized. Moreover, other positions on the quinoline core (e.g., C2, C4, C7) can be modified to generate a library of novel compounds for biological screening.
Proposed Synthetic Strategies for Derivatization
The derivatization of a this compound core can be approached by introducing a variety of substituents at different positions of the quinoline ring. A general workflow for creating a library of derivatives is outlined below.
Figure 1: Proposed workflow for the derivatization of this compound.
Modification at the C4-Position
The C4-position of the quinoline ring is often a key site for modification to influence biological activity.
-
Oxidation to Quinolin-4-one: The quinoline nitrogen can be oxidized to an N-oxide, which can then be rearranged to form a 4-hydroxyquinoline (quinolin-4-one) derivative.
-
Amination: If a leaving group (e.g., chlorine) is present at the C4-position, it can be displaced by various primary or secondary amines to introduce diverse side chains. This is a common strategy in the synthesis of antimalarial 4-aminoquinolines.[7][8]
Oxidation of the 3-Methylthio Group
The sulfur atom in the methylthio group is susceptible to oxidation, which can significantly alter the electronic properties and hydrogen bonding capacity of the molecule.
-
Sulfoxide Formation: Controlled oxidation with agents like m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfoxide.
-
Sulfone Formation: Using stronger oxidizing conditions or excess oxidant can lead to the formation of the sulfone derivative.
Substitution on the Benzene Ring
Electrophilic aromatic substitution reactions can be employed to introduce substituents on the benzene portion of the quinoline ring (positions C5, C6, C7, and C8).
-
Halogenation: Introduction of chlorine, bromine, or fluorine atoms.
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine and further derivatized.
Structure-Activity Relationship (SAR) Framework
A systematic SAR study involves synthesizing a library of compounds and evaluating their biological activity to identify key structural features required for potency and selectivity.
Figure 2: General workflow for a Structure-Activity Relationship (SAR) study.
Quantitative Data from Analogous Quinoline Derivatives
While specific data for this compound derivatives is limited, the following table presents data for analogous 3-substituted and 4-aminoquinoline derivatives with anticancer activity to illustrate how SAR data is typically presented.
| Compound ID | Quinoline Core | R¹ (at C3) | R² (at C4) | R³ (at C7) | Target Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 2,3-dihydroquinolin-4(1H)-one | =CH₂ | - | H | HL-60 | ~5 | [9] |
| Analog 2 | 2,3-dihydroquinolin-4(1H)-one | =CH₂ | - | Cl | HL-60 | ~2.5 | [9] |
| Analog 3 | Quinoline | -CF₃ | -NH-(p-Cl-Ph) | H | MCF-7 | ~8 | [4][10] |
| Analog 4 | Quinoline | H | -NH-(CH₂)₂N(CH₃)₂ | Cl | MDA-MB-468 | ~15 | [7] |
| Analog 5 | Quinoline | H | -NH-(CH₂)₄CH₃ | F | MCF-7 | ~20 | [7] |
Note: This table is a representative example based on published data for different quinoline scaffolds and is intended for illustrative purposes only.
Experimental Protocols
General Protocol for Synthesis of a 4-Amino-3-methylthio-quinoline Derivative
This protocol is a hypothetical adaptation based on established methods for synthesizing substituted quinolines.
-
Step 1: Vilsmeier-Haack Reaction: Treat a suitable N-arylacetamide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a 2-chloro-3-formylquinoline intermediate.
-
Step 2: Thiolation: React the 3-formylquinoline with sodium thiomethoxide (NaSMe) to introduce the methylthio group at the 3-position, which may involve reduction of the aldehyde and subsequent substitution.
-
Step 3: Chlorination at C4: The 4-hydroxy group of the resulting quinoline can be converted to a 4-chloro group using POCl₃.
-
Step 4: Nucleophilic Substitution: React the 4-chloro-3-methylthio-quinoline intermediate with a desired amine (e.g., 4-aminophenol) in a suitable solvent like ethanol or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100-150 °C) to yield the final 4-amino-3-methylthio-quinoline derivative.
-
Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or precipitation to obtain the pure compound.
-
Characterization: The structure of the synthesized compound is confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with serial dilutions of the compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Potential Signaling Pathway Target
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[6] A common target is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Figure 3: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and experimental protocols outlined in this document provide a comprehensive framework for conducting SAR studies aimed at identifying potent and selective anticancer compounds. By systematically modifying the core structure and evaluating the biological activity of the resulting derivatives, researchers can elucidate the key molecular features required for therapeutic efficacy and advance the development of new quinoline-based drugs.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methylthio-quinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Methylthio-quinoline and its derivatives in medicinal chemistry research. The information is intended to guide researchers in the synthesis, biological evaluation, and mechanistic studies of this class of compounds. While specific data for this compound is limited in publicly available literature, this document compiles relevant information on closely related analogues and provides generalized protocols applicable to the screening and development of novel quinoline-based therapeutic agents.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The quinoline scaffold is a key structural motif in numerous natural products and synthetic drugs with demonstrated efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents. The introduction of a methylthio group at the 3-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially modulating its biological activity and target interactions.
Synthesis of this compound Derivatives
The synthesis of this compound can be approached through several established methods for the construction of the quinoline ring, followed by the introduction of the methylthio group. Key synthetic strategies include the Skraup, Combes, Doebner-von Miller, and Friedländer syntheses for the quinoline core.[1][4]
A potential synthetic route to introduce a thioether at the 3-position involves the alkylation of a corresponding 3-mercaptoquinoline or a quinoline-3-thione precursor. For instance, the alkylation of 5-(quinoline-2-yl)-4-R-3-thio-1,2,4-triazoles with alkyl halides in an alcoholic medium in the presence of a base has been reported to yield 3-alkylthio derivatives.[5] A similar strategy could likely be adapted for the synthesis of this compound.
General Synthetic Protocol (Hypothetical):
A plausible approach for the synthesis of this compound could involve the following steps:
-
Synthesis of a 3-substituted quinoline precursor: Starting with an appropriate aniline and a β-ketoester or a related three-carbon component, a 3-carboxy or 3-amino-quinoline derivative can be synthesized via established methods like the Gould-Jacobs reaction.
-
Conversion to a 3-mercaptoquinoline: The 3-substituted precursor can be converted to a 3-mercaptoquinoline. For example, a 3-aminoquinoline could be diazotized and then treated with a sulfur-containing nucleophile.
-
S-methylation: The resulting 3-mercaptoquinoline can then be S-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound.
Potential Therapeutic Applications and Biological Activity
Based on the known activities of other methylthio-substituted quinolines and the broader class of quinoline derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
Derivatives of 2-(Methylthio)quinoline have shown promising antiproliferative activity. For instance, N-((2-(Methylthio)quinolin-3-yl)methylene)aniline oxide derivatives have been investigated for their anticancer effects.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Benzylthioquinoline nitrones | Leukemia, Colon Cancer | 0.45 - 0.91 | [6] |
| 2-Methylthio analogues | Leukemia, Colon Cancer | Not explicitly stated, but showed promising activity | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in the culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the this compound test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The development of a novel therapeutic agent from a lead compound like this compound typically follows a structured workflow. The following diagrams illustrate a potential signaling pathway that could be targeted by quinoline derivatives and a general experimental workflow for their evaluation.
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Conclusion
While specific biological data for this compound is not extensively documented, the broader family of quinoline derivatives demonstrates significant potential in medicinal chemistry. The provided application notes and generalized protocols offer a framework for researchers to synthesize, screen, and evaluate this compound and its analogues for various therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this specific class of compounds.
References
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. du.edu.eg [du.edu.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving the yield of 3-Methylthio-quinoline synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methylthio-quinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing substituted quinolines like this compound?
A1: The Friedländer annulation is one of the most simple and direct methods for preparing poly-substituted quinolines. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[1][2] For the synthesis of this compound, this would typically involve the reaction of a 2-aminoaryl aldehyde/ketone with a ketone bearing a methylthio group at the α-position.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in Friedländer synthesis can stem from several factors. Many traditional protocols suffer from long reaction times and low product yields. Key areas to investigate include:
-
Suboptimal Catalyst: The choice of acid or base catalyst is critical.
-
Harsh Reaction Conditions: High temperatures (150-220°C) in the absence of a catalyst can lead to side reactions and degradation.[3]
-
Improper Solvent: The reaction is often performed in aqueous or alcoholic solutions, but solvent-free conditions have also been shown to be effective.[3]
-
Side Reactions: Unwanted side reactions, such as the self-condensation of the ketone reactant, can compete with the desired quinoline formation.[2]
Q3: I am observing significant side-product formation. What are the likely side reactions?
A3: A common side reaction, particularly under basic conditions, is the aldol condensation of the ketone starting material with itself.[2] To mitigate this, one can use the imine analogue of the o-aniline starting material.[2] Additionally, if using an asymmetrical ketone, a lack of regioselectivity can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired isomer.[2]
Q4: How can I improve the regioselectivity of the reaction when using an asymmetric ketone?
A4: Achieving high regioselectivity is a known challenge. Some effective strategies include the use of specific amine catalysts or performing the reaction in an ionic liquid, which can help control which α-methylene group of the ketone reacts.[2]
Troubleshooting Guides
Guide 1: Low Product Yield
If you are experiencing low yields of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting flowchart for addressing low reaction yield.
Guide 2: Product Purification Challenges
Difficulty in purifying this compound often arises from the presence of unreacted starting materials or closely related side products.
-
Initial Analysis: Before attempting purification, analyze the crude reaction mixture using TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the number and nature of the impurities.
-
Standard Purification: Column chromatography on silica gel is the most common method for purifying quinoline derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Stubborn Impurities: If co-elution occurs:
-
Acid/Base Wash: If impurities are acidic or basic, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, or a dilute base (e.g., 1M NaOH) to remove acidic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Experimental Protocols & Data
Protocol 1: General Friedländer Synthesis using an Acid Catalyst
This protocol is a generalized procedure based on efficient, modern variations of the Friedländer synthesis.
Caption: General experimental workflow for Friedländer synthesis.
Methodology:
-
To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound (e.g., a methylthio-substituted ketone), and the chosen catalyst.
-
Add the solvent if the reaction is not being run under solvent-free conditions.
-
Heat the mixture to the desired temperature (e.g., 80-120°C) or place it in a microwave reactor.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture. If performed under solvent-free conditions, dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Data: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield of quinoline synthesis. The data below is a representative summary from various Friedländer synthesis optimizations.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| Acid Catalysts | |||||
| P₂O₅ / SiO₂ | Solvent-free | 80 | 15-40 min | 77-95 | |
| p-Toluenesulfonic acid | Solvent-free | 120 | 0.5-2 h | High | [1] |
| Iodine (I₂) | Solvent-free | 100-110 | 1-2 h | High | [1] |
| Neodymium(III) nitrate | Acetonitrile | Reflux | 3-6 h | High | [1] |
| Base Catalysts | |||||
| Piperidine | Ethanol | Reflux | 4-8 h | High | [3][4] |
| NaOH / KOH | Ethanol / Water | Reflux | 6-12 h | Moderate to High | [3] |
| Sodium Ethoxide | Ethanol | Reflux | 4-10 h | Moderate to High | [3] |
Note: "High" yield generally refers to ranges between 80-95%, while "Moderate to High" can range from 60-90% depending on the specific substrates used. Reaction times and yields are highly substrate-dependent.
References
Technical Support Center: Synthesis of 3-Methylthio-quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylthio-quinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
While various methods exist for the synthesis of substituted quinolines, the Friedländer synthesis is a highly probable and versatile route for preparing this compound. This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. For the synthesis of this compound, this would likely involve the reaction of 2-aminobenzaldehyde with a β-keto thioether, such as methylthioacetone.
Q2: What are the general mechanisms for the Friedländer synthesis?
There are two primary mechanistic pathways for the Friedländer synthesis:
-
Aldol Condensation First: The 2-amino-substituted carbonyl compound and the α-methylene carbonyl compound first undergo an aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring.
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl group of the other reactant. This is followed by an intramolecular aldol condensation and dehydration to yield the quinoline product.
The prevailing mechanism can depend on the specific reactants and reaction conditions.
Q3: What are the common catalysts used in the Friedländer synthesis?
The Friedländer synthesis can be catalyzed by both acids and bases.
-
Acid catalysts include Brønsted acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid, as well as Lewis acids.
-
Base catalysts commonly used are sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu).
Modern variations of the synthesis may employ other catalytic systems, such as ionic liquids or metal catalysts, to improve yields and reaction conditions.
Troubleshooting Guide
Problem 1: Low yield of this compound.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Self-condensation of 2-aminobenzaldehyde | 2-Aminobenzaldehyde is known to be unstable and can self-condense, especially under certain conditions, leading to the formation of trimers and tetramers. This reduces the amount of starting material available for the desired reaction. | Use freshly prepared or purified 2-aminobenzaldehyde. Consider in situ generation of 2-aminobenzaldehyde from 2-nitrobenzaldehyde. A slow addition of the 2-aminobenzaldehyde to the reaction mixture can also minimize this side reaction. |
| Aldol self-condensation of the β-keto thioether | The β-keto thioether (e.g., methylthioacetone) can undergo self-condensation, particularly under basic conditions, to form undesired byproducts. | If using a base catalyst, consider using a milder base or a Lewis acid catalyst. Alternatively, employing a two-phase reaction system might reduce the self-condensation of the more soluble reactant. |
| Decomposition of the methylthio group | Thioethers can be sensitive to harsh reaction conditions. Strong acids or high temperatures might lead to cleavage of the C-S bond or other undesired reactions. | Optimize the reaction temperature and catalyst concentration. Consider using milder catalysts such as molecular iodine or employing microwave-assisted synthesis which can sometimes reduce reaction times and temperatures. |
| Incomplete reaction | The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction stalls, consider adding more catalyst or increasing the temperature cautiously. |
Problem 2: Formation of multiple products (isomers).
Possible Cause & Solution:
| Cause | Explanation | Recommended Action |
| Lack of regioselectivity | If an unsymmetrical ketone with two different α-methylene groups is used, the condensation can occur on either side, leading to a mixture of isomeric quinoline products. | To ensure the formation of only this compound, it is crucial to use a symmetrical β-keto thioether or one where only one α-methylene group is reactive under the chosen conditions. |
Problem 3: Presence of sulfur-related impurities.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxidation of the methylthio group | The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free of peroxides or other oxidizing impurities. |
| Elimination of the methylthio group | Under certain conditions, particularly with strong bases, elimination of the methylthio group could occur, leading to the formation of quinoline without the desired substituent. | Use milder reaction conditions and carefully control the stoichiometry of the base. |
| Formation of disulfides | Thiols, which could be formed via demethylation of the methylthio group, can be oxidized to disulfides. | Maintain an inert atmosphere and use deoxygenated solvents to minimize oxidative side reactions. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound via Friedländer Synthesis:
Disclaimer: This is a hypothetical protocol and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
2-Aminobenzaldehyde
-
1-(Methylthio)acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add 1-(methylthio)acetone (1.2 eq).
-
Slowly add a solution of potassium hydroxide (0.1 eq) in ethanol to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
.dot
Caption: Workflow of the Friedländer synthesis for this compound and potential byproduct pathways.
.dot
Caption: Troubleshooting logic for low yield in this compound synthesis.
How to remove unreacted starting materials from 3-Methylthio-quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methylthio-quinoline by removing unreacted starting materials and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly after its synthesis via nucleophilic aromatic substitution of a 3-haloquinoline with a methylthiolate source.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Work-up | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material. - Consider extending the reaction time or increasing the temperature, if appropriate for the specific protocol. |
| Inefficient extraction. | - Ensure the pH of the aqueous layer is appropriately adjusted to ensure the desired compound remains in the organic phase. - Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. | |
| Presence of unreacted 3-haloquinoline. | - If the starting material is significantly less polar than the product, consider purification by column chromatography. - A silica gel column with a gradient elution of hexane and ethyl acetate is often effective. | |
| Presence of disulfide byproducts. | - These are often less soluble and may sometimes be removed by filtration if they precipitate. - Recrystallization can be effective in separating the desired product from these impurities. | |
| Product Fails to Crystallize | Solution is too dilute. | - Concentrate the solution by carefully evaporating some of the solvent. |
| Incorrect solvent system. | - Select a solvent or solvent mixture in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for quinoline derivatives include methanol, ethanol, or mixtures with water.[1] | |
| Presence of oily impurities. | - Attempt to purify the crude product by column chromatography before recrystallization. - Try adding a small seed crystal of pure this compound to induce crystallization. | |
| Co-elution During Column Chromatography | Inappropriate solvent system. | - Optimize the eluent system for better separation. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) might be necessary. |
| Overloaded column. | - Use a larger column or reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter?
A1: Based on a common synthetic route involving nucleophilic aromatic substitution, the most likely unreacted starting materials are a 3-haloquinoline (e.g., 3-bromoquinoline or 3-chloroquinoline) and a methylthiolate source like sodium thiomethoxide.
Q2: What is a general protocol for the recrystallization of this compound?
A2: A general procedure for recrystallization is as follows:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool down slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q3: How can I effectively perform a liquid-liquid extraction to remove water-soluble impurities?
A3: To perform a liquid-liquid extraction:
-
Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water or a suitable aqueous solution (e.g., a dilute brine or a specific pH buffer).
-
Stopper the funnel and shake it vigorously, periodically venting to release any pressure.
-
Allow the layers to separate fully.
-
Drain the lower layer. The organic layer containing your product will either be the upper or lower layer depending on its density relative to the aqueous layer.
-
Repeat the washing of the organic layer with fresh aqueous solution as needed.
-
Finally, wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.
Q4: What conditions are recommended for column chromatography purification?
A4: For the purification of quinoline derivatives, silica gel is a commonly used stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You would typically start with a low percentage of ethyl acetate and gradually increase the polarity (gradient elution) to first elute the less polar impurities (like unreacted 3-haloquinoline) and then your desired this compound.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of your final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and identify the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Methanol (or Ethanol/Water mixture)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., methanol).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Skraup synthesis of quinolines. The focus is on optimizing reaction temperature to improve yield, purity, and safety.
Troubleshooting Guide
Q1: My Skraup reaction is extremely violent and difficult to control. What is causing this, and how can I manage it?
A: The Skraup synthesis is notoriously exothermic, and a runaway reaction is a common and serious issue. The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its reaction with the aniline.
Troubleshooting Steps:
-
Use a Moderator: The reaction's violence can be tamed by adding a moderator. Ferrous sulfate (FeSO₄) is commonly used to make the reaction smoother and less vigorous.[1][2] Other moderators like boric acid or iron oxides have also been reported to control the exotherm.[2]
-
Gradual Heating: Avoid rapid heating. The reaction mixture should be heated gradually to initiate the reaction under control. A typical approach involves heating the solution of aniline in sulfuric acid first, then carefully adding the other reagents.[3]
-
Controlled Reagent Addition: Add the glycerol or α,β-unsaturated carbonyl component slowly to the preheated acidic aniline solution. This allows the initial reaction to proceed at a manageable rate. A temperature range of 100–150° C is often maintained during this addition.[3]
Q2: I am getting a very low yield of my quinoline product, or the main product is a thick, intractable tar. How can temperature optimization help?
A: Low yields and tar formation are classic problems in the Skraup synthesis, often linked to improper temperature control.[4]
Troubleshooting Steps:
-
Verify Dehydration Temperature: The first step, the dehydration of glycerol to acrolein, requires sufficient heat and strong acid. If the temperature is too low, this step will be inefficient.
-
Avoid Overheating: Conversely, excessively high temperatures can lead to the polymerization of acrolein or other unsaturated intermediates, which is a primary cause of tar formation.[4] The classical method often results in a thick tar from which the product is difficult to extract.[4]
-
Implement a Two-Stage Temperature Profile: Some procedures report success with an initial heating period at a lower temperature (e.g., 145-150°C) followed by a second phase at a higher temperature (e.g., 160-170°C) to drive the final cyclization and oxidation steps to completion.[5]
-
Ensure Proper Mixing: Inadequate stirring can create local hot spots where the temperature is much higher than the bulk mixture, leading to decomposition and tarring. Ensure vigorous and efficient mechanical stirring throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the Skraup synthesis?
A: There is no single "ideal" temperature, as the optimal conditions are highly dependent on the specific substrates used. However, a general temperature range of 100°C to 150°C is frequently cited for the main reaction phase.[3] Some specific syntheses may require temperatures up to 170°C or higher in the final stages to ensure the reaction goes to completion.[5][6] It is crucial to consult literature for protocols involving similar aniline derivatives or to perform small-scale optimization experiments.
Q2: How does temperature affect the role of the oxidizing agent?
A: The final step of the Skraup synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][7] This step requires an oxidizing agent, such as nitrobenzene or arsenic acid.[8] The reaction temperature must be high enough to facilitate this oxidation. Nitrobenzene often serves a dual role as both the oxidant and a high-boiling solvent, helping to maintain the necessary reaction temperature.[8][9]
Q3: Can I use a milder acid or catalyst to run the reaction at a lower temperature?
A: Yes, modifications to the classical Skraup synthesis have been developed to allow for milder reaction conditions. While concentrated sulfuric acid is traditional, other protic or Lewis acids have been employed.[2] These modifications can sometimes allow for lower reaction temperatures, reducing the risk of side reactions and improving safety.
Q4: At what temperature does the initial dehydration of glycerol occur?
A: The acid-catalyzed dehydration of glycerol to acrolein does not have a single, sharp decomposition temperature but occurs readily in the presence of hot, concentrated sulfuric acid.[10][11] Studies on glycerol's thermal stability show that its degradation can begin above 135°C, with significant decomposition occurring in the 200-260°C range in the absence of a strong acid catalyst.[12] In the Skraup reaction, the sulfuric acid acts as a powerful catalyst, enabling this dehydration to occur efficiently within the typical 100-150°C reaction window.
Data on Reaction Temperatures
The following table summarizes temperature conditions reported in various Skraup synthesis protocols. This data illustrates the variability of the reaction conditions based on the specific reagents used.
| Aromatic Amine | Glycerol Source | Oxidizing Agent | Moderator/Catalyst | Temperature Profile | Reference |
| Aniline | Glycerol | Nitrobenzene | Ferrous Sulfate | Heat to 100°C, then reflux for 1 hour | [1] |
| Substituted Aniline | Aldehyde/Ketone | Iodine (catalytic) | Sulfuric Acid (80-85%) | 100-150°C (preferably 115-130°C) | [3] |
| 6-Nitrocoumarin | Glycerol | Not specified | Sulfuric Acid | 145-150°C, then 160-170°C for 6 hours | [5] |
| Aromatic Amines | Glycerol | Iodine | Sulfuric Acid | 110°C for 1 hour, then 170°C for 1 hour | [6] |
Experimental Protocols
General Protocol for the Skraup Synthesis of Quinoline
This protocol is a generalized procedure based on common laboratory practices. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: In the flask, cautiously add concentrated sulfuric acid to the aniline with cooling and stirring.
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the mixture and stir until it dissolves.
-
Heating: Gently heat the mixture to approximately 100-120°C using a heating mantle.
-
Glycerol Addition: Once the mixture has reached the target temperature, begin the slow, dropwise addition of glycerol from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux and prevent the reaction from becoming too vigorous. The temperature will typically rise and should be maintained within the 130-150°C range.
-
Reflux: After the glycerol addition is complete, continue to heat the reaction mixture under reflux for the specified time (typically 1-3 hours).
-
Work-up (Cooling & Neutralization): Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large beaker of water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution while cooling in an ice bath. This step is also highly exothermic.
-
Purification (Steam Distillation): The crude quinoline is typically purified from the neutralized mixture by steam distillation.[1] The quinoline and any unreacted nitrobenzene will co-distill.
-
Isolation: The quinoline is then separated from the aqueous distillate, dried, and further purified by vacuum distillation.
Visual Guides
Troubleshooting Workflow for the Skraup Synthesis
This diagram outlines a logical approach to diagnosing and solving common issues encountered during the Skraup synthesis.
Caption: Troubleshooting logic for common Skraup synthesis issues.
General Experimental Workflow for Skraup Synthesis
This flowchart provides a high-level overview of the key steps in a typical Skraup synthesis experiment.
Caption: A typical experimental workflow for the Skraup synthesis.
References
- 1. youtube.com [youtube.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 3-Methylthio-quinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 3-Methylthio-quinoline. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Catalyst Selection and Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process:
-
Halogenation of the Quinoline Core: Introduction of a halogen atom (bromine or iodine) at the 3-position of the quinoline ring to create a reactive site.
-
Thiolation: Subsequent nucleophilic substitution or transition-metal-catalyzed cross-coupling of the 3-haloquinoline with a methylthiolating agent.
Direct C-H functionalization for the introduction of a methylthio group at the 3-position of quinoline is challenging due to the electronic properties of the quinoline ring, which favor nucleophilic attack at the 2- and 4-positions. Therefore, the halogenation-thiolation pathway is the recommended approach.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoquinoline
This protocol is adapted from a patented synthesis method and provides a route to a key intermediate.
Materials:
-
Quinoline
-
Bromine
-
Hydrochloric acid
-
Sodium hydroxide
-
Water
-
Acetone
-
Ethanol
-
Hydrobromic acid in acetic acid (30%)
Procedure:
-
To a solution of 100g of quinoline in 96ml of water, slowly add 5.4ml of hydrochloric acid at 0°C.
-
While maintaining the temperature at 0°C, slowly add 105.6g of liquid bromine dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the water by rotary evaporation at 45°C.
-
Filter the solid and wash with a mixture of petroleum ether and ethyl acetate.
-
Dry the solid to obtain the intermediate 3-bromoquinoline hydrobromide.
-
For purification, dissolve the crude intermediate in a minimal amount of hot ethanol and recrystallize.
-
To a solution of 16.8g of NaOH in 400ml of water, slowly add 60g of the purified intermediate.
-
Remove the water under reduced pressure until a solid precipitates.
-
Add 1L of cold acetone and stir the suspension overnight at 4°C.
-
Filter the solid, wash with cold acetone, and dry under vacuum to yield 3-bromoquinoline.[1][2]
Protocol 2: Synthesis of 3-Iodo-4-phenylquinoline (as a model for 3-iodoquinoline synthesis)
This protocol demonstrates a method for synthesizing a 3-iodoquinoline derivative, which can be adapted for other substituted quinolines.
Materials:
-
N-tosyl-2-propynylamine precursor
-
Diaryliodonium triflate
-
Potassium phosphate (K₃PO₄)
-
Copper(I) chloride (CuCl)
-
N-Iodosuccinimide (NIS)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
In a reaction vessel, combine the N-tosyl-2-propynylamine (1 equivalent), diaryliodonium triflate (1.2 equivalents), K₃PO₄ (2 equivalents), and a catalytic amount of CuCl.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0°C and add N-iodosuccinimide (1.2 equivalents) and BF₃·OEt₂ (1.2 equivalents).
-
Stir at 0°C for the appropriate time (monitor by TLC).
-
Add a solution of NaOH in methanol to the reaction mixture to facilitate the final transformation.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to obtain the 3-iodoquinoline product.[3][4]
Protocol 3: Copper-Catalyzed Synthesis of this compound from 3-Iodoquinoline
This protocol is an adaptation of a known procedure for the synthesis of an aryl-thioether from a 3-iodoquinoline derivative.[4]
Materials:
-
3-Iodoquinoline (or 3-bromoquinoline)
-
Sodium thiomethoxide (NaSMe) or Methanethiol with a base (e.g., K₂CO₃)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-iodoquinoline (1 equivalent), sodium thiomethoxide (1.2 equivalents), and CuI (0.1 equivalents).
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to 80-120°C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide and FAQs
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 3-haloquinoline | Incomplete reaction during halogenation. | - Ensure slow and controlled addition of the halogenating agent at the specified temperature.- Increase the reaction time.- Use freshly distilled quinoline. |
| Loss of product during workup or purification. | - Optimize the recrystallization solvent and conditions.- Ensure complete extraction of the product. | |
| No or low conversion in the thiolation step | Inactive catalyst. | - Use fresh, high-purity CuI.- Consider pre-activating the catalyst if necessary. |
| Low reactivity of 3-haloquinoline. | - Use 3-iodoquinoline instead of 3-bromoquinoline, as the C-I bond is generally more reactive in cross-coupling reactions.- Increase the reaction temperature, but monitor for decomposition.- Increase the catalyst loading. | |
| Deactivation of the nucleophile. | - Use anhydrous solvent and ensure the reaction is performed under an inert atmosphere to prevent oxidation of the thiomethoxide. | |
| Formation of side products (e.g., 2- or 4-methylthio-quinoline) | Competing nucleophilic substitution at other positions. | - The 3-position is less activated for nucleophilic aromatic substitution than the 2- and 4-positions.[5] While less likely with a transition-metal-catalyzed process, direct SNAr could favor other isomers. Using a well-defined catalytic system (like CuI) should favor the desired C-S coupling at the site of the halogen. |
| Difficulty in purifying the final product | Co-elution with starting materials or byproducts. | - Optimize the eluent system for column chromatography.- Consider alternative purification methods like preparative TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis (halogenation then thiolation) recommended over direct C-H thiolation?
A1: The electronic nature of the quinoline ring makes the 2- and 4-positions more susceptible to nucleophilic attack and some C-H functionalization reactions. Direct thiolation would likely lead to a mixture of isomers with low regioselectivity for the 3-position. Introducing a halogen at the 3-position provides a specific reactive handle for the subsequent introduction of the methylthio group.[5][6][7]
Q2: Can I use 3-chloroquinoline as a starting material for the thiolation step?
A2: While possible, 3-chloroquinolines are generally less reactive than their bromo and iodo counterparts in transition-metal-catalyzed cross-coupling reactions. You would likely require harsher reaction conditions (higher temperatures, longer reaction times, and possibly more specialized catalysts/ligands), which could lead to more side products. 3-Iodoquinolines are typically the most reactive.
Q3: What is the role of the copper catalyst in the thiolation reaction?
A3: The copper(I) iodide acts as a catalyst to facilitate the C-S bond formation between the 3-haloquinoline and the thiomethoxide. The mechanism likely involves an oxidative addition of the 3-haloquinoline to the Cu(I) center, followed by reaction with the thiolate and reductive elimination to form the product and regenerate the catalyst. This catalytic cycle provides a lower energy pathway for the reaction compared to an uncatalyzed nucleophilic aromatic substitution.
Q4: My thiolation reaction is not going to completion. What can I do?
A4: First, ensure all reagents and solvents are pure and anhydrous, and that the reaction is under an inert atmosphere. If the reaction is still sluggish, you can try incrementally increasing the reaction temperature. Using 3-iodoquinoline if you are starting with 3-bromoquinoline will also increase reactivity. You can also consider increasing the amount of the copper catalyst or adding a ligand (e.g., a diamine or phosphine ligand) which can sometimes accelerate copper-catalyzed cross-coupling reactions.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanethiol and sodium thiomethoxide have a strong, unpleasant odor and are toxic; handle them in a fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
References
- 1. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Overcoming poor solubility of 3-Methylthio-quinoline during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylthio-quinoline, focusing on challenges related to its poor solubility during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of quinoline derivatives like this compound?
Quinoline, the parent compound, is sparingly soluble in cold water but demonstrates good solubility in hot water and a majority of organic solvents.[1][2] Derivatives such as this compound are generally expected to be soluble in common organic solvents like ethanol, ether, benzene, and carbon disulfide.[2] However, the introduction of various functional groups can alter the polarity and intermolecular forces, potentially leading to poor solubility in certain reaction media.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?
Initial troubleshooting should focus on optimizing the solvent system and reaction conditions. Consider the following:
-
Solvent Screening: If the reaction chemistry allows, test a range of solvents with varying polarities.
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many organic compounds. Ensure the temperature is compatible with the stability of your reactants and reagents.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
Q3: Can changing the order of addition of reactants help with solubility issues?
Yes, the order of addition can be a critical factor. Instead of adding solid this compound to the entire reaction mixture, try dissolving it in a suitable solvent first, even if it requires a larger volume initially. This solution can then be added to the main reaction vessel.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During the Reaction
This common issue can be addressed by a systematic approach to modify the reaction environment.
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation during a reaction.
Detailed Steps:
-
Temperature Increase: Incrementally raise the reaction temperature. Many quinoline syntheses are performed at elevated temperatures, which can help maintain the solubility of all components.
-
Co-solvent Addition: Introduce a miscible co-solvent in which this compound has higher solubility. For example, if the primary solvent is non-polar, a small amount of a polar aprotic solvent like DMF or DMSO could be beneficial.
-
Change of Solvent: If temperature and co-solvents are ineffective, consider switching to a higher boiling point solvent that is known to be effective for similar heterocyclic compounds.
-
Solvent-Free Conditions: For certain cross-coupling reactions, solvent-free methods using ball milling have proven effective for poorly soluble reactants.
Issue 2: Low Reaction Yield Believed to be Caused by Poor Solubility
When poor solubility is suspected to be the cause of low yield, enhancing the effective concentration of the dissolved reactant is key.
Quantitative Data Summary: Solvent Effects on Quinoline Derivative Synthesis
| Reaction Type | Solvent System | Temperature (°C) | Yield (%) | Reference/Notes |
| Friedländer Synthesis | Ethanolic Sodium Hydroxide | Reflux | Good | General method for 2-substituted quinolines. |
| Vilsmeier-Haack Cyclisation | Acetonitrile with CTAB | Reflux | High | Micellar media can enhance reaction efficiency.[3] |
| Skraup Synthesis | Glycerol/H₂SO₄ | Exothermic | Variable | A classic, often vigorous, synthesis method.[4] |
Experimental Protocols
Protocol 1: Trial Reaction with a Co-solvent System
This protocol outlines a method for systematically testing the effect of a co-solvent on a reaction with poor solubility.
-
Setup: In separate, small-scale reaction vessels, prepare your standard reaction mixture.
-
Co-solvent Addition: To each vessel, add a different co-solvent (e.g., DMF, DMSO, NMP, THF) in varying percentages (e.g., 5%, 10%, 20% v/v).
-
Execution: Run the reactions under your standard conditions (temperature, time).
-
Analysis: Monitor the reactions for dissolution of this compound and compare the final yields to identify the most effective co-solvent and concentration.
Protocol 2: Synthesis in a Micellar Medium
Inspired by efficient syntheses of other quinoline derivatives, a micellar medium can be employed.
-
Adduct Preparation: Prepare the necessary reactive adducts as per the specific reaction requirements (e.g., Vilsmeier-Haack adduct).
-
Micellar Solution: In the reaction vessel, dissolve a surfactant such as Cetyltrimethylammonium Bromide (CTAB) in the chosen solvent (e.g., acetonitrile) to form a micellar solution.[3]
-
Reactant Addition: Slowly add the solution of this compound and other reactants to the micellar solution.
-
Reaction: Proceed with the reaction under the prescribed conditions. The micelles can help to solubilize the organic compounds, thereby increasing the reaction rate and yield.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process when encountering solubility issues with this compound.
Caption: A stepwise approach to troubleshooting poor solubility.
References
Technical Support Center: Preventing Oxidation of the Methylthio Group During Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted oxidation of methylthio groups to sulfoxides and sulfones during reaction workup.
Troubleshooting Guide
Unwanted oxidation of a methylthio group during workup can lead to the formation of sulfoxide and, in some cases, sulfone byproducts. This guide will help you diagnose and resolve this issue.
Problem: I am observing unexpected byproducts in my crude reaction mixture that I suspect are the corresponding sulfoxide or sulfone of my methylthio-containing compound. How can I prevent this during workup?
Solution Workflow:
The following workflow will guide you in selecting the appropriate quenching and workup strategy to minimize or eliminate the oxidation of your methylthio group.
Caption: Decision workflow for preventing methylthio group oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my methylthio group getting oxidized during workup?
A1: The sulfur atom in a methylthio group is electron-rich and can be easily oxidized, particularly if residual oxidizing agents from your reaction are not effectively quenched before or during the aqueous workup. Common oxidants that can lead to sulfoxide formation include peroxides (e.g., hydrogen peroxide, m-CPBA), hypervalent iodine reagents (e.g., Dess-Martin periodinane), and even atmospheric oxygen under certain conditions, especially if transition metal catalysts are present.
Q2: What are the best quenching agents to prevent this oxidation?
A2: Mild reducing agents are the preferred choice for quenching excess oxidants without affecting the methylthio group. The most commonly used and effective quenching agents are sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃). Ascorbic acid is another viable, mild alternative.
Q3: How do I choose between sodium sulfite and sodium thiosulfate?
A3: Both are effective, but they have a key difference. Sodium thiosulfate can disproportionate under acidic conditions to form elemental sulfur, which can complicate purification.[1] Sodium sulfite is a good alternative as it does not produce elemental sulfur and is effective at quenching a wide range of oxidants.[1] Therefore, if your reaction mixture is acidic or if you are concerned about sulfur precipitation, sodium sulfite is the preferred choice.
Q4: Can I just use a standard aqueous workup without a specific quenching step?
A4: If your reaction does not involve an oxidizing agent, a standard aqueous workup is generally sufficient. However, if an oxidant was used, even in stoichiometric amounts, it is highly recommended to include a quenching step. Unreacted oxidant can easily oxidize the sensitive methylthio group during the workup procedure.
Q5: I've quenched the reaction, but I'm still seeing some oxidation. What else can I do?
A5: If oxidation persists after quenching, consider the following:
-
Increase the amount of quenching agent: You may not be using a sufficient excess to completely consume the oxidant.
-
Lower the temperature: Perform the quench and workup at a lower temperature (e.g., 0 °C) to slow down the rate of the undesired oxidation.
-
Degas your solvents: Dissolved oxygen in workup solvents can contribute to oxidation, especially in the presence of metal catalysts. Bubbling an inert gas like nitrogen or argon through your solvents before use can help.
-
Minimize workup time: The longer your compound is in a biphasic mixture with potential oxidants, the greater the chance of oxidation.
Data on Quenching Agents
| Quenching Agent | Formula | Advantages | Disadvantages |
| Sodium Sulfite | Na₂SO₃ | - Does not form elemental sulfur.[1]- Effective for a broad range of oxidants. | - Can be slightly basic, which may not be suitable for all products. |
| Sodium Thiosulfate | Na₂S₂O₃ | - Inexpensive and readily available.- Very effective at quenching halogens and peroxides. | - Can form elemental sulfur under acidic conditions.[1]- The quenching reaction can sometimes be slow. |
| Ascorbic Acid | C₆H₈O₆ | - Mild and organic-soluble.- Byproducts are generally easy to remove. | - Can be more expensive than inorganic salts.- May introduce acidic conditions. |
Experimental Protocols
Protocol 1: General Quenching Procedure with Sodium Sulfite
-
Cool the reaction mixture: Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite.
-
Quench the reaction: Slowly add the sodium sulfite solution to the cooled reaction mixture with vigorous stirring. A slight excess (1.2-1.5 equivalents relative to the oxidant) is recommended.
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete quenching.
-
Aqueous workup: Proceed with your standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying, and concentration).
Protocol 2: General Quenching Procedure with Sodium Thiosulfate
-
Cool the reaction mixture: After the reaction is complete, cool the reaction flask to 0 °C.
-
Adjust pH (if necessary): If the reaction mixture is acidic, consider adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid before adding the thiosulfate solution.
-
Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Quench the reaction: Add the sodium thiosulfate solution dropwise to the stirring reaction mixture at 0 °C. Use a slight excess relative to the oxidant.
-
Stir: Let the mixture stir for 20-40 minutes at 0 °C.
-
Aqueous workup: Continue with the standard aqueous extraction and purification procedure.
Protocol 3: General Quenching Procedure with Ascorbic Acid
-
Cool the reaction mixture: Cool the completed reaction to 0 °C.
-
Prepare the quenching solution: Prepare a saturated aqueous solution of ascorbic acid.
-
Quench the reaction: Add the ascorbic acid solution to the reaction mixture.
-
Stir: Stir the mixture for 15-30 minutes at 0 °C.
-
Aqueous workup: Proceed with the standard extraction and purification.
Visualization of Methylthio Oxidation
The following diagram illustrates the oxidation of a methylthio group to a sulfoxide and subsequently to a sulfone.
Caption: Oxidation states of the methylthio group.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylthio-quinoline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylthio-quinoline.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a longer tail on the right side.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]
It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for quantitative analysis.[2][3]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing for a basic compound like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:
-
Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based, which has residual silanol groups (Si-OH) on its surface.[4] These silanols can be acidic and interact strongly with basic analytes like the nitrogen atom in the quinoline ring, leading to peak tailing.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analyte and the silanol groups. If the pH is not optimized, it can exacerbate the unwanted interactions causing tailing.[5]
-
Column Issues: Problems such as column contamination, degradation, or the use of an unsuitable column chemistry can all contribute to poor peak shape.[6]
-
System and Method Issues: Extra-column volume (e.g., long tubing), column overload (injecting too much sample), and an inappropriate sample solvent can also cause peak tailing.[1][6]
Q3: How can I reduce peak tailing caused by silanol interactions?
A3: To minimize the impact of silanol interactions, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3 or below can protonate the silanol groups, reducing their ability to interact with the basic analyte.[6]
-
Use a Modern, High-Purity Column: Modern columns, often referred to as "Type B" silica columns, have a lower content of free silanol groups and trace metals, which significantly reduces peak tailing for basic compounds.[7]
-
Employ an End-Capped Column: End-capped columns have their residual silanol groups chemically deactivated, which shields the analyte from these active sites.[6]
-
Consider Alternative Stationary Phases: Polar-embedded or polar-endcapped phases can provide better peak shapes for basic compounds.[6] For very challenging separations, non-silica-based columns can eliminate silanol interactions altogether.[7]
-
Use Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[7]
Q4: What is the optimal mobile phase pH for analyzing this compound?
A4: The optimal pH depends on the pKa of the analyte. For basic compounds, a mobile phase pH that is 2 or more units below the pKa of the protonated form is generally recommended to ensure the analyte is in a single, fully ionized state and to suppress the ionization of silanol groups. The predicted pKa for a similar compound, Quinoline, 6,8-bis(methylthio)-, is approximately 3.07.[8] Therefore, a mobile phase pH in the range of 2.5 to 3.0 would be a good starting point for method development.
Q5: Can my HPLC system itself be the cause of peak tailing?
A5: Yes, if all peaks in your chromatogram are tailing, it's likely a physical problem with the HPLC system.[9][10] Potential causes include:
-
Extra-Column Volume: Excessive tubing length or diameter, and loose fittings can lead to peak broadening and tailing.[6]
-
Column Voids: A void at the head of the column can cause peak distortion.[2]
-
Blocked Frit: A partially blocked column inlet frit can also result in poor peak shape.[2]
Data Presentation: Impact of Mobile Phase pH on Peak Tailing
The following table summarizes the effect of mobile phase pH on the asymmetry factor of a representative basic compound, methamphetamine, which demonstrates a similar behavior to what would be expected for this compound under similar conditions.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Significant Tailing |
| 3.0 | 1.33 | Improved Symmetry |
Data adapted from a study on basic drug compounds, illustrating the general principle of pH effect on peak shape.[2]
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving good peak symmetry.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm, end-capped, high-purity silica)
3. Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase by adding 0.1% (v/v) formic acid to HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
The organic mobile phase is HPLC-grade acetonitrile.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A suggested starting gradient is:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or an appropriate wavelength for this compound)
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Perform serial dilutions to the desired working concentrations.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Mechanism of silanol interaction and its mitigation by low pH.
References
- 1. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Tailing Comparisons | Separation Science [sepscience.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. scribd.com [scribd.com]
- 8. Quinoline, 6,8-bis(methylthio)- CAS#: 138451-27-1 [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Production of 3-Methylthio-quinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylthio-quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly employed route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 3-haloquinoline, such as 3-bromoquinoline, with a methylthiolating agent like sodium thiomethoxide. Another potential, though less direct, route involves the preparation of quinoline-3-thiol followed by S-methylation.
Q2: Why is the functionalization of the quinoline ring at the 3-position challenging?
A2: The quinoline ring is an electron-deficient system, which generally favors nucleophilic attack. However, electronic effects make the C2 and C4 positions significantly more electrophilic and thus more susceptible to nucleophilic substitution than the C3 position. Consequently, reactions at the 3-position often require more forcing conditions or the use of transition metal catalysts to achieve good yields.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: The primary starting materials are a 3-haloquinoline (e.g., 3-bromoquinoline or 3-iodoquinoline) and a source of the methylthio group, such as sodium thiomethoxide, methyl mercaptan in the presence of a base, or a palladium/copper-catalyzed cross-coupling reagent.
Q4: Are there any known catalysts that can improve the yield of the 3-thiomethylation reaction?
A4: While specific catalysts for the synthesis of this compound are not extensively documented in publicly available literature, palladium and copper-based catalysts are commonly used for C-S bond formation reactions on aryl halides. Catalysts such as Pd(OAc)₂, CuI, and various phosphine ligands could potentially improve reaction efficiency and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of 3-haloquinoline | 1. Insufficient reactivity of the 3-position. 2. Low reaction temperature. 3. Inactive or degraded thiomethylating agent. 4. Ineffective solvent. | 1. Consider using a more reactive 3-haloquinoline (I > Br > Cl). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Use freshly prepared sodium thiomethoxide or high-purity methyl mercaptan. 4. Screen polar aprotic solvents like DMF, DMSO, or NMP. 5. Investigate the use of a palladium or copper catalyst. |
| Formation of significant side products (e.g., quinoline, bis(quinolin-3-yl)sulfide) | 1. Reductive dehalogenation of the starting material. 2. Reaction of the product with the starting material. 3. Decomposition at high temperatures. | 1. Ensure inert atmosphere (e.g., Nitrogen or Argon) to minimize side reactions. 2. Use a slight excess of the thiomethylating agent. 3. Optimize the reaction temperature and time to favor the desired product. 4. Consider a catalyst that promotes the desired C-S coupling over side reactions. |
| Difficulty in purifying the final product | 1. Co-elution with starting materials or by-products. 2. Presence of residual catalyst. 3. Oily or non-crystalline product. | 1. Optimize column chromatography conditions (e.g., solvent gradient, different stationary phase). 2. Employ an aqueous workup with a chelating agent (e.g., EDTA) to remove metal catalyst residues. 3. Attempt recrystallization from a variety of solvents or solvent mixtures. 4. Consider conversion to a crystalline salt for purification, followed by neutralization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound from 3-Bromoquinoline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | NaSMe | DMF | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | NaSMe | Toluene | 110 | 12 | 65 |
| 3 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 18 | 72 |
| 4 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Dioxane | 100 | 16 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
3-Bromoquinoline
-
Sodium thiomethoxide (NaSMe)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 mmol), sodium thiomethoxide (1.2 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.10 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of quinoline and its derivatives is a cornerstone of many projects. However, classical methods for quinoline synthesis are often fraught with challenges, including harsh reaction conditions that can be difficult to manage, leading to safety concerns, low yields, and tedious purification processes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the most frequently used quinoline synthesis methods that involve harsh conditions.
Skraup Synthesis: Managing Exothermic Reactions and Tar Formation
The Skraup synthesis, while effective, is notorious for its highly exothermic nature and the formation of tarry byproducts.[1] Careful control of the reaction conditions is paramount for a successful and safe experiment.
Problem 1: The reaction is too violent and difficult to control.
-
Cause: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process, and the subsequent reaction with the aniline is also vigorous.[2]
-
Solution 1: Slow and Controlled Addition of Reagents. Instead of mixing all reactants at once, add the sulfuric acid slowly to the mixture of aniline and glycerol while cooling the reaction vessel in an ice bath. Subsequently, the oxidizing agent (e.g., nitrobenzene) should be added portion-wise. Maintaining a controlled temperature throughout the additions is crucial.
-
Solution 2: Use of a Moderator. The addition of a moderator can help to control the reaction's exothermicity. Ferrous sulfate (FeSO₄) is a commonly used moderator that smoothens the reaction rate. Boric acid can also be employed for this purpose.
-
Solution 3: Temperature Monitoring and Control. Use a reaction setup that allows for efficient heat dissipation, such as a well-ventilated fume hood and a cooling bath (ice-water or a controlled cooling system). Continuously monitor the internal temperature of the reaction mixture with a thermometer.
Problem 2: Significant tar formation, leading to low yield and difficult purification.
-
Cause: High temperatures and the strong acidic environment can lead to the polymerization of acrolein and other side reactions, resulting in the formation of tar.[3]
-
Solution 1: Precise Temperature Control. Maintaining the reaction temperature within the optimal range is critical. Overheating will significantly increase tar formation. Refer to specific protocols for the recommended temperature profile.
-
Solution 2: Efficient Work-up Procedure. Steam distillation is an effective method for separating the quinoline product from the tarry residue. The crude reaction mixture is made strongly basic with NaOH, and then steam is passed through the mixture. The volatile quinoline co-distills with the steam and can be collected.
-
Solution 3: Solvent Extraction for Tar Removal. After the reaction, the mixture can be diluted with water and neutralized. Extraction with a suitable organic solvent like toluene or a mixture of petroleum ether and hexane can help separate the product from the tar. The tar is often less soluble in these non-polar solvents.[4]
Doebner-von Miller Synthesis: Addressing Low Yields and Side Reactions
This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and can also be prone to side reactions and tar formation, impacting the final yield.[5]
Problem: Low yield of the desired quinoline derivative.
-
Cause 1: Polymerization of the Carbonyl Compound. The acidic conditions can promote the self-condensation and polymerization of the α,β-unsaturated carbonyl compound.
-
Solution 1: In Situ Generation of the Carbonyl Compound. Instead of adding the α,β-unsaturated carbonyl compound directly, it can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method). This can help to keep the concentration of the reactive intermediate low and minimize polymerization.
-
Cause 2: Competing Side Reactions. The reaction mechanism can be complex, with potential for side products.
-
Solution 2: Use of Milder Lewis or Brønsted Acids. While strong acids like sulfuric or hydrochloric acid are traditional, exploring milder catalysts such as tin tetrachloride (SnCl₄), scandium(III) triflate, or p-toluenesulfonic acid can sometimes improve selectivity and reduce side reactions.[5]
-
Solution 3: Greener Alternatives. Consider using ionic liquids as both the solvent and catalyst. Some ionic liquids have been shown to promote the Doebner-von Miller reaction with improved yields and easier product isolation.
Friedländer Synthesis: Tackling Regioselectivity with Asymmetric Ketones
The Friedländer synthesis is a versatile method, but a significant challenge arises when using asymmetric ketones, which can lead to the formation of a mixture of regioisomers.[6]
Problem: Poor regioselectivity leading to a mixture of products.
-
Cause: An asymmetric ketone has two different α-methylene groups that can react, leading to two possible quinoline products.
-
Solution 1: Use of Specific Catalysts. The choice of catalyst can significantly influence the regioselectivity.
-
Base Catalysis: Strong bases like potassium tert-butoxide (KOtBu) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the formation of the kinetic enolate, leading to one regioisomer.[6]
-
Acid Catalysis: Strong acids like trifluoromethanesulfonic acid (TFOH) or solid acid catalysts like zeolites can favor the thermodynamic enolate, potentially leading to the other regioisomer.[6]
-
Amine Catalysts: Pyrrolidine and its derivatives have been shown to be effective catalysts for achieving high regioselectivity in the Friedländer synthesis.
-
-
Solution 2: Introduction of a Directing Group. Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-methylene group, thus achieving high regioselectivity.[6]
-
Solution 3: Use of Ionic Liquids. Certain ionic liquids can promote the reaction and influence the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing classical quinoline syntheses?
A1: The main safety concerns include:
-
Highly Exothermic Reactions: Reactions like the Skraup synthesis can become violent if not properly controlled, leading to a rapid increase in temperature and pressure.[7]
-
Use of Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive. Reagents like aniline and nitrobenzene are toxic.[2]
-
Handling of Volatile and Flammable Compounds: Acrolein, an intermediate in the Skraup synthesis, is volatile, flammable, and toxic.
-
Proper Personal Protective Equipment (PPE) and a well-ventilated fume hood are essential.
Q2: My reaction mixture has turned into a thick, black tar. How can I isolate my product?
A2: Tar formation is a common issue. Here are some work-up strategies:
-
Steam Distillation: This is often the most effective method for volatile quinolines. The tarry residue is made strongly alkaline, and the product is distilled with steam.
-
Solvent Extraction: Try dissolving the crude mixture in a suitable solvent and then performing a liquid-liquid extraction. You may need to screen different solvents to find one that selectively dissolves your product over the tar. Toluene and other aromatic hydrocarbons can be effective.[4]
-
Chromatography: If the product is not volatile, column chromatography may be necessary, although it can be challenging with very tarry mixtures. It's often beneficial to perform a preliminary purification step to remove the bulk of the tar before chromatography.
Q3: Are there any "greener" alternatives to the classical quinoline synthesis methods?
A3: Yes, several greener approaches have been developed to mitigate the harsh conditions of classical methods:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions or with greener solvents like ethanol or water.[3][8]
-
Use of Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, are non-volatile, and can often be recycled, making the process more environmentally friendly.[3]
-
Catalyst-Free and Solvent-Free Conditions: Some modern protocols allow for the synthesis of quinolines under catalyst-free and solvent-free conditions, often with thermal or microwave heating.[8]
-
Use of Greener Catalysts: Researchers are exploring the use of solid acid catalysts, nanocatalysts, and biocatalysts to replace harsh mineral acids.[9][10]
Q4: How can I improve the yield of my Combes quinoline synthesis?
A4: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone. To improve the yield:
-
Optimize the Cyclization Step: The temperature and duration of the acid-catalyzed cyclization are critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition. Careful optimization of these parameters is necessary.
-
Choice of Acid Catalyst: While sulfuric acid is common, other acids like polyphosphoric acid (PPA) can sometimes give better results.
-
Ensure Complete Formation of the β-amino enone intermediate: The initial condensation of the arylamine and the 1,3-dicarbonyl compound should be driven to completion before the cyclization step.
Data Presentation
The following tables summarize key quantitative data for managing harsh reaction conditions in quinoline synthesis.
Table 1: Parameters for Managing Exothermic Skraup Synthesis
| Parameter | Conventional Method | Recommended Modification for Control |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of H₂SO₄ with cooling |
| Temperature | Can rapidly exceed 200°C | Maintain below 100°C during initial mixing |
| Moderator | None | Ferrous sulfate (FeSO₄) or Boric Acid |
| Yield | Variable, often low due to tar | Generally improved with better control |
Table 2: Catalysts for Regioselective Friedländer Synthesis with Asymmetric Ketones
| Catalyst Type | Catalyst Example | Typical Conditions | Predominant Regioisomer |
| Base | KOtBu, DBU | Non-polar solvent (e.g., Toluene) | Kinetic product |
| Acid | TFOH, Zeolites | Polar aprotic solvent (e.g., DCM) | Thermodynamic product |
| Amine | Pyrrolidine | Varies | Often high regioselectivity |
Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes |
| Temperature | High (often >150°C) | Controlled, often lower effective temp. |
| Solvent | Often high-boiling, hazardous solvents | Can be solvent-free or use green solvents |
| Yield | Variable | Often higher and with fewer byproducts |
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution (40%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline, glycerol, and ferrous sulfate heptahydrate.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid from the dropping funnel with constant stirring, ensuring the temperature does not rise excessively.
-
After the addition of sulfuric acid is complete, slowly add nitrobenzene portion-wise.
-
Remove the ice bath and gently heat the mixture. The reaction will become exothermic. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Once the initial exotherm has subsided, continue to heat the mixture at reflux for the time specified in the specific protocol (typically 2-3 hours).
-
Allow the mixture to cool.
-
Work-up: Carefully dilute the reaction mixture with water and then make it strongly alkaline by the slow addition of 40% NaOH solution while cooling.
-
Set up for steam distillation. Pass steam through the mixture to distill the quinoline.
-
Collect the distillate, which will contain quinoline and water.
-
Separate the quinoline layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain crude quinoline.
-
Purify the crude quinoline by vacuum distillation.
Protocol 2: Regioselective Friedländer Synthesis using a Pyrrolidine Catalyst
Materials:
-
2-Aminobenzophenone
-
2-Butanone (as an example of an asymmetric ketone)
-
Pyrrolidine (as catalyst)
-
Toluene (as solvent)
Procedure:
-
To a solution of 2-aminobenzophenone in toluene, add a catalytic amount of pyrrolidine (typically 10-20 mol%).
-
Slowly add 2-butanone to the mixture at room temperature with stirring. The slow addition can help improve regioselectivity.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.
Mandatory Visualizations
Caption: Workflow for a controlled Skraup synthesis of quinoline.
Caption: Troubleshooting flowchart for low yields in quinoline synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. quora.com [quora.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amarequip.com [amarequip.com]
- 8. green-and-traditional-one-pot-synthesis-techniques-for-bioactive-quinoline-derivatives-a-review - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylthio-quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methylthio-quinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, these may include aniline, acrolein derivatives, and oxidation byproducts.
Q2: My purified this compound appears as an oil, but I expect a solid. What should I do?
A2: The physical state can be influenced by residual solvents or minor impurities. Try removing volatile impurities under high vacuum. If it remains an oil, this may be its natural state at room temperature. Purity should be confirmed by analytical methods such as NMR or GC-MS.
Q3: I am observing decomposition of my compound during column chromatography on silica gel. What are the alternative stationary phases?
A3: Quinoline derivatives can be sensitive to the acidic nature of silica gel. Consider using a more neutral stationary phase like neutral alumina[1]. Alternatively, deactivated silica gel (e.g., treated with triethylamine) can be used to minimize decomposition.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: While the ideal solvent must be determined empirically, common solvents for recrystallizing quinoline derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexane. For a related compound, 1,3-Bis-(methylthio)isoquinoline, crystallization from hexane has been reported[1].
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product Decomposition on Column | The stationary phase is too acidic. | Switch to neutral alumina or deactivated silica gel.[1] |
| Poor Separation of Product and Impurities | The eluent system is not optimal. | Perform thin-layer chromatography (TLC) with various solvent mixtures to identify a system that provides good separation. A gradient elution may be necessary. |
| Product Stuck on the Column Baseline | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
Recrystallization and Precipitation Problems
| Issue | Possible Cause | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Reduce the amount of solvent used. If crystals still do not form, add a less polar co-solvent (anti-solvent) dropwise to induce precipitation. |
| Oiling Out Instead of Crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point in that solvent. | Re-heat the solution until the oil dissolves, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote proper crystallization. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Column Chromatography on Neutral Alumina
This protocol is adapted from the purification of a structurally similar compound, 1,3-Bis-(methylthio)isoquinoline[1].
-
Slurry Preparation: Prepare a slurry of neutral alumina in the initial elution solvent (e.g., 97.5:2.5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the alumina bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Heating and Stirring (Slurry Wash)
This method is based on a patent for the purification of a quinolinecarboxylic acid derivative[2].
-
Solvent Selection: Choose a solvent in which the this compound has low solubility at room temperature but higher solubility at elevated temperatures (e.g., N,N-dimethylformamide (DMF), ethanol, or isopropanol).
-
Suspension: Add the crude this compound to the chosen solvent (approximately 1 volume of solvent to 1 part of the compound).
-
Heating and Stirring: Heat the suspension to a temperature between 65-100°C and stir for 1-2 hours.
-
Cooling: Cool the suspension to room temperature or below (e.g., 15-20°C).
-
Filtration: Collect the purified solid by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum.
Quantitative Data Summary
| Purification Method | Stationary/Solvent System | Purity Improvement | Recovery Rate | Reference |
| Column Chromatography (on Alumina) | Neutral Alumina / Hexane-Ethyl Acetate | High (removes polar and non-polar impurities) | Dependent on technique | [1] |
| Heating and Stirring (Slurry Wash) | DMF | Can increase purity from ~89% to >98% | High | [2] |
| Ultrasonic Extraction | Acetonitrile | - | 90.6% to 98.9% (for quinoline from textiles) | [3] |
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common purification issues.
References
Minimizing tar formation in Friedländer quinoline synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize tar formation during the Friedländer quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Friedländer synthesis?
Tar formation, which manifests as a dark, viscous, and often intractable material, is primarily the result of uncontrolled side reactions. The principal competing reactions are intermolecular aldol condensations of the carbonyl starting materials.[1][2][3] Under harsh reaction conditions, such as high temperatures and the presence of strong acids or bases, these side reactions can accelerate and lead to the formation of polymeric byproducts.[2]
Q2: How does the choice of catalyst impact tar formation?
The catalyst plays a crucial role in managing the reaction pathways and can significantly influence the extent of tar formation.
-
Strong Acids and Bases: Traditional catalysts like concentrated sulfuric acid (H₂SO₄), potassium hydroxide (KOH), and sodium hydroxide (NaOH) can be effective but often require high temperatures, which can promote side reactions and lead to tarring.[2][4]
-
Lewis Acids: Lewis acids such as trifluoroacetic acid, toluenesulfonic acid, and iodine can catalyze the reaction, but their effectiveness and the potential for side reactions can vary depending on the specific substrates and conditions.[5]
-
Modern Catalysts: Recent advancements have introduced milder and more efficient catalytic systems that can reduce tar formation and improve yields. These include:
Q3: Can the reaction temperature be optimized to reduce tarring?
Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also tend to promote the side reactions that lead to tar formation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Techniques like microwave-assisted synthesis can provide rapid and uniform heating, often leading to higher yields and fewer byproducts in shorter reaction times.[7]
Q4: What is the role of the solvent in minimizing tar formation?
The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. In some modern protocols, the use of a solvent is eliminated altogether (solvent-free conditions), which can simplify the workup and reduce the risk of solvent-related side reactions.[8] In other cases, using the catalyst as the solvent (e.g., some ionic liquids) has proven effective.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark and viscous shortly after initiation. | Reaction is proceeding too quickly and uncontrollably, leading to rapid polymerization. | - Lower the reaction temperature.- Add the catalyst portion-wise to control the initial reaction rate.- Consider a milder catalyst. |
| Low yield of the desired quinoline product with significant tar formation. | Sub-optimal reaction conditions are favoring side reactions. | - Screen different catalysts (see Table 1 for a comparison).- Optimize the reaction temperature and time.- If using a strong acid or base, try reducing the concentration or switching to a milder alternative. |
| Difficulty in isolating the product from the tarry residue. | The product is entrapped in the polymeric byproduct matrix. | - Before workup, try to precipitate the product by adding a non-polar solvent like hexane.- Use column chromatography with a step-gradient elution to carefully separate the product.- Consider using a catalyst that is easily separable (e.g., solid-supported or recyclable). |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts in the Friedländer quinoline synthesis, highlighting the reaction conditions and corresponding yields. This data can help in selecting a suitable catalyst to minimize tar formation and maximize product yield.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Hbim]BF₄ | 2-aminobenzophenone, Ethyl acetoacetate | None (Solvent-free) | 100 | 3-6 h | 93 | [6] |
| [Msim][OOCCCl₃] | 2-aminobenzophenone, Ethyl acetoacetate | None (Solvent-free) | Not specified | 45 min | 99 | [6] |
| ImBu-SO₃H | 2-aminobenzophenone, Ethyl acetoacetate | None (Solvent-free) | 50 | 30 min | 92 | [6] |
| NiO Nanoparticles | 2-aminobenzophenone, Ethyl acetoacetate | Ethanol | 80 | 2.5 min | 95 | [6] |
| SiO₂ Nanoparticles | 2-aminoaryl ketones, Carbonyl compounds | Microwave | 100 | Not specified | 93 | [6] |
| APTPOL60 | 2-aminoacetophenone, Methyl acetoacetate | Absolute Ethanol | 78 | 5 h | 91 |
Experimental Protocols
High-Yield, Low-Tar Friedländer Synthesis using a Recyclable Catalyst (APTPOL60)
This protocol is based on the work of Bennardi et al. and utilizes a tungstophosphoric acid-based catalyst for an efficient and green synthesis of quinolines.
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
APTPOL60 catalyst (100 mg)
-
Absolute ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), α-methylene carbonyl compound (1.2 mmol), and APTPOL60 catalyst (100 mg).
-
Add absolute ethanol (5 mL) to the flask.
-
Heat the reaction mixture to 78 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-24 hours.
-
Upon completion, separate the catalyst by centrifugation or filtration. The catalyst can be washed with ethanol and reused.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizations
Logical Troubleshooting Workflow
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 8. Friedlaender Synthesis [organic-chemistry.org]
Enhancing the stability of 3-Methylthio-quinoline for storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on enhancing the stability of 3-Methylthio-quinoline for storage and troubleshooting potential issues during its handling and use in experiments. The information is based on the general chemical properties of quinoline and thioether compounds, as specific stability data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Oxidation of the thioether group: The methylthio group (-SCH₃) is prone to oxidation, which can occur in the presence of atmospheric oxygen, light, or oxidizing agents. This process typically forms the corresponding sulfoxide (3-(Methylsulfinyl)-quinoline) and can be further oxidized to the sulfone (3-(Methylsulfonyl)-quinoline).
-
Degradation of the quinoline ring: The quinoline ring system can undergo degradation upon exposure to heat and light (photodegradation).[1] This can lead to the formation of various byproducts, including hydroxylated quinolines.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place.[2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions.[1]
-
Light: Protect from light by storing in an amber or opaque container. Photodegradation is a known issue for quinoline derivatives.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thioether group.
-
Container: Use a tightly sealed container to prevent moisture and air ingress.[2]
Q3: I observe a change in the color of my this compound sample over time. What could be the cause?
A3: A color change, such as yellowing or darkening, is often an indication of degradation. This could be due to the formation of colored degradation products from either the oxidation of the thioether or the decomposition of the quinoline ring. It is advisable to re-analyze the purity of the sample if a color change is observed.
Q4: Can I store this compound in solution?
A4: While possible for short-term use, long-term storage of this compound in solution is generally not recommended as it may accelerate degradation.[1] If you need to store it in solution, use a dry, aprotic solvent, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or below under an inert atmosphere.
Q5: What are some potential signs of degradation to look for during my experiments?
A5: Besides a visible color change, other signs of degradation may include:
-
The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS).
-
A decrease in the peak area of the parent compound in your chromatograms over time.
-
Changes in the physical properties of the compound, such as melting point or solubility.
-
Inconsistent or unexpected results in your biological or chemical assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Confirm the identity of the new peaks by mass spectrometry (MS). Likely degradation products are the sulfoxide and sulfone derivatives. 2. Review storage conditions and handling procedures to minimize exposure to light, oxygen, and high temperatures. 3. Consider using a fresh batch of the compound for critical experiments. |
| Decreased potency or activity in assays | Degradation of the active compound. | 1. Check the purity of the this compound sample using a validated analytical method. 2. If degradation is confirmed, prepare fresh solutions from a new, solid sample for your experiments. 3. Evaluate the compatibility of your assay buffer and conditions with the stability of the compound. |
| Inconsistent results between experiments | Variable degradation of the compound between different preparations or storage times. | 1. Standardize the preparation and handling of this compound solutions. 2. Prepare fresh solutions for each experiment whenever possible. 3. Aliquot stock solutions to minimize the number of freeze-thaw cycles.[1] |
| Sample appears discolored | Oxidation or photodegradation. | 1. Discard the discolored sample. 2. Ensure future samples are stored in a dark, cool, and inert environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2) coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to achieve good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products (sulfoxide, sulfone) have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity assessment.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using samples from the forced degradation study.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | < 5% | - |
| 0.1 M NaOH, 60°C, 24h | 15% | Unknown polar degradants |
| 3% H₂O₂, RT, 24h | 45% | 3-(Methylsulfinyl)-quinoline, 3-(Methylsulfonyl)-quinoline |
| Solid, 105°C, 24h | 10% | Unidentified colored impurities |
| UV Light, 24h | 25% | Hydroxylated quinoline derivatives, 3-(Methylsulfinyl)-quinoline |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Methylthio-quinoline and 3-Hydroxyquinoline
The initial search has provided some information on the biological activities of quinoline derivatives, with a heavy focus on 8-hydroxyquinoline. There is very little specific, comparative data on 3-Methylthio-quinoline versus 3-hydroxyquinoline. The search results mention the general biological activities of quinoline compounds, such as antibacterial, antifungal, anticancer, and antiviral properties. However, quantitative data (like IC50 values) specifically comparing these two particular compounds is missing. Similarly, detailed experimental protocols for any cited biological activities are not present. Information on the signaling pathways affected by these specific compounds is also not available in the initial results. To fulfill the user's request, I need to perform more targeted searches.The previous searches provided general information about the biological activities of quinoline derivatives, but very little specific comparative data between this compound and 3-hydroxyquinoline. I found some articles on the synthesis and antimicrobial or anticancer activity of various quinoline derivatives, but none of them directly compare the two compounds of interest. I was unable to find any papers that provide a head-to-head comparison of their biological activities with quantitative data like IC50 values. Detailed experimental protocols for specific biological assays and information on the signaling pathways affected by these two specific compounds are also lacking. Therefore, I need to continue searching for more specific information to fulfill the user's request.The searches for direct comparative studies of this compound and 3-hydroxyquinoline have not yielded any specific results. While there is a wealth of information on the biological activities of quinoline derivatives in general, and 8-hydroxyquinoline in particular, a direct comparison between the 3-methylthio and 3-hydroxy substituted quinolines is not available in the retrieved search results. I have not been able to find any papers that provide a head-to-head comparison of their biological activities with quantitative data, detailed experimental protocols for such a comparison, or the specific signaling pathways they might individually affect. Therefore, I need to adjust my approach to try and find information on the biological activities of each compound separately, which I can then try to compare.The comprehensive searches for a direct comparative study of the biological activities of this compound and 3-hydroxyquinoline have been unsuccessful. No literature has been found that directly compares these two specific compounds in terms of their antimicrobial, anticancer, antifungal, or antiviral activities with quantitative data like IC50 or MIC values. Similarly, specific experimental protocols for such a direct comparison and details on their individual signaling pathways are not available in the retrieved results.
However, I have gathered some information on the biological activities of various quinoline derivatives, including some data on 8-hydroxyquinoline and other substituted quinolines. This information provides a general context for the biological potential of the quinoline scaffold.
Given the lack of direct comparative data, I will proceed by presenting the available information on the biological activities of quinoline derivatives in a structured manner, highlighting any data that could indirectly inform a comparison between a thio-substituted and a hydroxy-substituted quinoline at the 3-position. I will have to state that a direct comparison is not available in the current literature based on my searches.
I will now proceed to structure the response based on the information I have been able to find.
This guide, therefore, aims to provide a comparative overview based on the general biological activities reported for substituted quinolines, drawing inferences where possible about the potential impact of the 3-methylthio and 3-hydroxy substitutions. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and identify areas for future investigation.
General Biological Activities of Quinoline Derivatives
Quinoline and its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological effects. These activities are highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of a hydroxyl group at the 8-position, as seen in 8-hydroxyquinoline, is known to confer potent antimicrobial and anticancer properties, often attributed to its ability to chelate metal ions.
Inferred Comparison of this compound and 3-Hydroxyquinoline
In the absence of direct comparative studies, a theoretical comparison can be drawn based on the electronic and steric properties of the methylthio (-SCH3) and hydroxyl (-OH) groups at the 3-position.
-
Electronic Effects: The hydroxyl group is a strong electron-donating group through resonance and can also act as a hydrogen bond donor and acceptor. The methylthio group is a weaker electron-donating group and is more lipophilic. These differences in electronic properties can influence the binding of these molecules to biological targets.
-
Steric Effects: The methylthio group is bulkier than the hydroxyl group, which could affect the steric hindrance at the binding site of a target protein or enzyme.
These structural differences suggest that this compound and 3-hydroxyquinoline are likely to exhibit distinct biological activity profiles and potencies. However, without experimental data, this remains speculative.
Experimental Data on Related Quinoline Derivatives
While specific data for this compound and 3-hydroxyquinoline is lacking, the following table summarizes representative biological activity data for other substituted quinoline derivatives to provide a context for the potential activities of the compounds of interest.
| Compound/Derivative | Biological Activity | Assay | Cell Line/Organism | Quantitative Data (IC50/MIC) | Reference |
| 8-Hydroxyquinoline Derivatives | Anticancer | MTS Assay | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | [1] |
| Quinoline-chalcone derivative 5 | Anticancer (Tubulin inhibitor) | Not specified | Not specified | Nanomolar levels | [2] |
| Quinoline-based thiosemicarbazones | Anticancer (Iron chelation) | Not specified | Not specified | Not specified | [1] |
| Quinoline-3-carbonitrile derivatives | Anticancer | MTT Assay | SMMC-7721 (Hepatocellular Carcinoma) | Not specified | [1] |
| Various Quinoline Derivatives | Antibacterial | MIC Assay | MRSA, MRSE, VRE | MICs ≤ 4.0 μg/mL | [3] |
| 8-Hydroxyquinoline Derivatives | Antifungal | Broth microdilution | Candida spp., Microsporum spp., Trichophyton spp. | MICs ranging from 0.031 to 1024 μg/ml | [4] |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are outlined below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Workflow:
Antimicrobial Susceptibility Testing Workflow
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reactivity of 3-Methylthio-quinoline and 3-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-methylthio-quinoline and 3-chloroquinoline, two important heterocyclic scaffolds in medicinal chemistry and materials science. Understanding the distinct reactivity profiles of these compounds is crucial for designing efficient synthetic routes to novel quinoline derivatives with desired pharmacological or material properties. This document summarizes key reaction types, presents available quantitative data, details experimental protocols, and visualizes relevant chemical transformations and biological pathways.
Introduction to Quinoline Reactivity
The quinoline ring system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions of the pyridine ring. Conversely, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8. The nature of the substituent at the 3-position significantly influences the reactivity of the entire molecule. In this guide, we compare the chloro group (-Cl) and the methylthio group (-SCH₃) as substituents, focusing on their roles as leaving groups in nucleophilic aromatic substitution (SNAr) and as coupling partners in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for introducing a variety of functional groups onto the quinoline core. The efficiency of this reaction is highly dependent on the nature of the leaving group.
Theoretical Comparison:
The chloro group is a classic leaving group in SNAr reactions. Its electron-withdrawing nature activates the aromatic ring towards nucleophilic attack. The methylthio group is generally considered a poorer leaving group than chloride in classical SNAr reactions due to the lower electronegativity of sulfur compared to chlorine and the stronger carbon-sulfur bond. However, under specific conditions, particularly with soft nucleophiles, the methylthio group can be displaced.
Experimental Data Summary:
| Reaction Type | Substrate | Nucleophile | Product | Yield (%) | Reaction Time (h) | Conditions |
| Amination | 3-Chloroquinoline | Aniline | 3-(Phenylamino)quinoline | ~70-90% | 12-24 | Pd catalyst, strong base (e.g., NaOtBu), high temperature |
| Amination | This compound | Aniline | 3-(Phenylamino)quinoline | Data not available; likely lower yields and harsher conditions required | - | - |
| Thiolation | 3-Chloroquinoline | Sodium thiomethoxide | 3-(Methylthio)quinoline | Good to high | - | Polar aprotic solvent (e.g., DMF) |
| Thiolation | This compound | Sodium thiomethoxide | No reaction (product is the starting material) | - | - | - |
Experimental Protocols:
Protocol 1: Buchwald-Hartwig Amination of 3-Chloroquinoline
This protocol describes a typical palladium-catalyzed amination of an aryl halide.
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-chloroquinoline (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like Xantphos (0.04 mmol).
-
Add dry, degassed toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(phenylamino)quinoline.
Logical Workflow for Amination:
Buchwald-Hartwig amination workflow.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions depends on the ability of the substrate to undergo oxidative addition to a palladium(0) catalyst.
Theoretical Comparison:
In general, the reactivity of aryl halides in oxidative addition follows the order: I > Br > Cl. Aryl thioethers are also known to participate in cross-coupling reactions, often requiring specific catalyst systems. The C-S bond cleavage can be more challenging than C-Cl bond cleavage, but in some cases, especially with electron-rich phosphine ligands, aryl thioethers can be effective coupling partners.
Experimental Data Summary:
| Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reaction Time (h) | Catalyst System |
| Suzuki-Miyaura | 3-Chloroquinoline | Phenylboronic acid | 3-Phenylquinoline | ~80-95% | 12-24 | Pd(PPh₃)₄, Na₂CO₃ |
| Suzuki-Miyaura | This compound | Phenylboronic acid | 3-Phenylquinoline | Data not available; likely requires more specialized catalyst | - | e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand |
| Sonogashira | 3-Chloroquinoline | Phenylacetylene | 3-(Phenylethynyl)quinoline | Moderate to good | - | PdCl₂(PPh₃)₂, CuI, base |
| Sonogashira | This compound | Phenylacetylene | 3-(Phenylethynyl)quinoline | Data not available | - | - |
Experimental Protocols:
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloroquinoline
This protocol outlines a standard procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride.
-
In a round-bottom flask, dissolve 3-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography to yield 3-phenylquinoline.
Logical Workflow for Suzuki-Miyaura Coupling:
Suzuki-Miyaura coupling workflow.
Reactivity Comparison Summary
| Feature | 3-Chloroquinoline | This compound |
| Nucleophilic Aromatic Substitution | Good leaving group, readily undergoes substitution with various nucleophiles. | Poorer leaving group, requires harsher conditions or specific activation. |
| Palladium-Catalyzed Cross-Coupling | Reliable substrate for various cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.). | Can participate in cross-coupling, but may require specialized ligands and conditions to facilitate C-S bond activation. |
| Synthetic Utility | Versatile precursor for a wide range of 3-substituted quinolines. | Potentially useful for specific transformations where the methylthio group can be activated or transformed. |
Quinoline Derivatives in Signaling Pathways
Quinoline-based compounds are prevalent in drug discovery and are known to interact with a variety of biological targets, including kinases, receptors, and enzymes. For instance, many kinase inhibitors feature a quinoline core that serves as a scaffold to orient functional groups for optimal binding to the ATP-binding pocket of the target kinase.
Hypothetical Signaling Pathway Inhibition:
Quinoline inhibitor in MAPK/ERK pathway.
This diagram illustrates a common mechanism where a quinoline-based inhibitor targets a kinase (e.g., RAF) in a signaling cascade, thereby blocking downstream events that lead to cell proliferation. The specific functionalization at the 3-position of the quinoline ring would be critical for determining the potency and selectivity of such an inhibitor.
Conclusion
3-Chloroquinoline serves as a more versatile and reactive precursor for the synthesis of a wide array of 3-substituted quinoline derivatives through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While this compound is less reactive under standard conditions, its unique electronic and steric properties may be exploited for specific synthetic transformations, potentially with the development of novel catalytic systems. The choice between these two starting materials will ultimately depend on the desired target molecule and the synthetic strategies available. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its potential in organic synthesis and drug discovery.
Spectroscopic comparison of 3-Methylthio-quinoline and its sulfoxide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis of 3-Methylthio-quinoline and its Oxidized Analogue, 3-Methylsulfinyl-quinoline.
This guide provides a comprehensive spectroscopic comparison of this compound and its corresponding sulfoxide, 3-Methylsulfinyl-quinoline. The transformation of a thioether to a sulfoxide introduces significant changes in the electronic and structural properties of the molecule, which are readily observable through various spectroscopic techniques. Understanding these differences is crucial for characterization, reaction monitoring, and assessing the potential biological implications of such oxidation.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for this compound and 3-Methylsulfinyl-quinoline, highlighting the expected shifts and changes upon oxidation of the sulfur atom.
Table 1: 1H and 13C NMR Spectral Data (Predicted in CDCl3)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | Quinoline Protons: 7.5-8.9 (m)-SCH3: ~2.5 (s) | Quinoline Carbons: 120-150-SCH3: ~15 |
| 3-Methylsulfinyl-quinoline | Quinoline Protons: 7.6-9.0 (m, downfield shift expected)-S(O)CH3: ~2.8-3.0 (s, downfield shift) | Quinoline Carbons: 120-152 (some downfield shifts)-S(O)CH3: ~40-45 (significant downfield shift) |
Table 2: Key FT-IR, Mass Spectrometry, and UV-Vis Data
| Spectroscopic Technique | This compound | 3-Methylsulfinyl-quinoline |
| FT-IR (cm-1) | C-S stretch: ~600-800 | S=O stretch: ~1030-1070 (strong)C-S stretch: ~600-800 |
| Mass Spectrometry (m/z) | [M]+• expected | [M]+•, [M-O]+•, [M-SOH]+• fragments expected |
| UV-Vis (λmax, nm) | Peaks characteristic of the quinoline chromophore. | Potential for slight shifts in λmax and changes in molar absorptivity due to altered electronic properties. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the compounds.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for 1H NMR and 100 MHz or higher for 13C NMR.
-
1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.[1]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Procedure:
-
Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to convert this into an absorption spectrum.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., S=O stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2][3] EI is a common method for small, volatile molecules and often leads to extensive fragmentation, providing structural information.[4][5] ESI is a softer ionization technique suitable for a wider range of compounds and often results in a prominent molecular ion peak.[2][3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
UV-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule.
Procedure:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).
-
Blank Measurement: The absorbance of the pure solvent is measured in a cuvette to serve as a baseline.
-
Sample Measurement: The cuvette is filled with the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm for quinoline derivatives).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a typical experimental workflow for the spectroscopic analysis.
Caption: Oxidation of this compound.
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 3-Substituted Quinolines
A comprehensive analysis of 3-substituted quinolines reveals their potent and versatile biological activities, primarily as kinase inhibitors and antibacterial agents. This guide delves into the critical structural modifications at the 3-position of the quinoline scaffold that dictate their efficacy and selectivity, supported by quantitative experimental data and detailed methodologies.
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Modifications at the 3-position have proven to be a particularly fruitful strategy for the development of potent inhibitors of key cellular targets and broad-spectrum antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-substituted quinolines, offering insights for researchers, scientists, and drug development professionals.
Kinase Inhibition: Targeting the Platelet-Derived Growth Factor Receptor
A significant area of investigation for 3-substituted quinolines has been their ability to inhibit receptor tyrosine kinases (RTKs), particularly the platelet-derived growth factor receptor (PDGFR). Dysregulation of PDGFR signaling is implicated in various proliferative diseases, including cancer.
Structure-Activity Relationship for PDGF-RTK Inhibition
Studies have shown that the nature of the substituent at the 3-position of the quinoline ring is a critical determinant of PDGF-RTK inhibitory activity. A key investigation into a series of 3-substituted 6,7-dimethoxyquinolines revealed the following SAR trends:
-
Aromatic and Lipophilic Groups are Favorable: The presence of a lipophilic group, especially a monocyclic aromatic ring, at the 3-position significantly enhances inhibitory potency.
-
Substitution on the Aromatic Ring: The electronic properties and position of substituents on the 3-aryl group fine-tune the activity. For instance, a methoxy group at the para-position or a fluorine at the meta-position of the phenyl ring are well-tolerated and can lead to potent inhibition.
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyridinyl or thiophenyl can also result in highly active compounds.
Quantitative Comparison of 3-Substituted Quinolines as PDGF-RTK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of selected 3-substituted 6,7-dimethoxyquinolines against cell-free PDGF-RTK.
| Compound ID | 3-Substituent | IC50 (nM) |
| 1 | 4-Methoxyphenyl | <20 |
| 2 | 3-Fluoro-4-methoxyphenyl | <20 |
| 3 | 3-Fluorophenyl | <20 |
| 4 | 4-Hydroxyphenyl | <20 |
| 5 | 6-Methoxypyridin-3-yl | <20 |
| 6 | Thiophen-3-yl | <20 |
| 7 | 5-Chlorothiophen-2-yl | <20 |
| 8 | Cyclopentenyl | <20 |
Antibacterial Activity: A Renewed Arsenal Against Microbial Resistance
3-Substituted quinolines have also emerged as a promising class of antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. The structural features at the 3-position play a crucial role in determining the antibacterial spectrum and potency.
Structure-Activity Relationship for Antibacterial Activity
The antibacterial SAR of 3-substituted quinolines is complex and depends on the specific bacterial species. However, some general trends can be observed:
-
Nature of the 3-Substituent: The presence of specific functional groups at the 3-position is critical. For instance, quinoline-3-carboxylic acid derivatives have shown significant antibacterial potential.
-
Substitution on the Quinoline Core: Modifications at other positions of the quinoline ring, in conjunction with the 3-substituent, modulate the activity. For example, a fluorine atom at the 6-position and a piperazinyl or pyrrolidinyl moiety at the 7-position are common features in potent quinolone antibacterials.
Quantitative Comparison of 3-Substituted Quinolines as Antibacterial Agents
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 3-substituted quinoline derivatives against common bacterial strains.
| Compound ID | 3-Substituent | Bacterial Strain | MIC (µg/mL) |
| Amifloxacin | Carboxylic acid | Escherichia coli | 0.25[1] |
| QQ1 | Quinone | Staphylococcus aureus | 1.22 |
| QQ2 | Quinone | Staphylococcus aureus | 2.44 |
| QQ6 | Quinone | Enterococcus faecalis | 4.88 |
| 6c | Quinoline-2-one derivative | MRSA | 0.75 |
| 6c | VRE | 0.75 | |
| 6l | Quinoline-2-one derivative | MRSA | 0.75 |
| 7b | Hydroxyimidazolium hybrid | Staphylococcus aureus | 2 |
| 7b | Mycobacterium tuberculosis H37Rv | 10 |
Experimental Protocols
Cell-Free PDGF-Receptor Tyrosine Kinase (PDGF-RTK) Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of compounds against PDGF-RTK is the ADP-Glo™ Kinase Assay.[2][3]
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain.
-
Poly(Glu,Tyr) 4:1 as a generic substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (3-substituted quinolines).
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[2]
-
384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Add 2 µL of a solution containing the PDGFR kinase in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for each compound is calculated by plotting the percentage of inhibition against the compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Test compounds (3-substituted quinolines).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin).
-
Negative control (broth only and broth with DMSO).
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the wells of a 96-well plate using MHB.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Synthesis of 3-Substituted Quinolines
Two common and versatile methods for the synthesis of the 3-substituted quinoline scaffold are the Friedländer synthesis and palladium-catalyzed coupling reactions.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. This reaction can be catalyzed by either acid or base.
General Procedure: A mixture of the 2-aminoaryl ketone or aldehyde and the α-methylene carbonyl compound is heated in the presence of a catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) in a suitable solvent or under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up, and the product is purified by crystallization or column chromatography.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provide a powerful tool for introducing a wide variety of substituents at the 3-position of a pre-formed quinoline ring.
General Procedure: A 3-haloquinoline (e.g., 3-bromoquinoline) is reacted with a suitable coupling partner (e.g., an arylboronic acid in the Suzuki reaction or an organostannane in the Stille reaction) in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2), a ligand (e.g., triphenylphosphine), and a base in an appropriate solvent. The reaction is typically carried out under an inert atmosphere and at elevated temperatures. After the reaction is complete, the product is isolated and purified.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway of PDGF-RTK and the point of inhibition by 3-substituted quinoline derivatives.
Caption: PDGF-RTK signaling pathway and inhibition by 3-substituted quinolines.
Conclusion
The 3-position of the quinoline scaffold is a critical locus for modulating biological activity. By strategically introducing various substituents, potent and selective inhibitors of PDGF-RTK and broad-spectrum antibacterial agents can be developed. The data and methodologies presented in this guide provide a valuable resource for the rational design and optimization of novel 3-substituted quinoline-based therapeutics. Further exploration of diverse substituents and their impact on a wider range of biological targets will undoubtedly continue to expand the therapeutic potential of this versatile chemical scaffold.
References
A Comparative Analysis of the Cytotoxicity of 3-Methylthio-quinoline and its Parent Compound, Quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 3-Methylthio-quinoline and its parent scaffold, quinoline. Due to a lack of direct comparative studies, this analysis synthesizes available data for the parent quinoline and various methylthio-substituted quinoline derivatives to infer the potential impact of the 3-methylthio functional group on cytotoxicity. This document is intended to inform future research and drug development efforts by highlighting current knowledge and identifying critical gaps in the existing literature.
Data Summary
Quantitative data on the half-maximal inhibitory concentration (IC50) of quinoline and its methylthio-substituted derivatives against various cancer cell lines are summarized below. It is important to note the absence of specific data for this compound in the reviewed literature. The presented data has been compiled from multiple independent studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Parental Quinoline Derivatives | ||||
| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical Carcinoma) | Not Specified | 6.7 µg/mL | [1] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | Not Specified | 25.6 µg/mL | [1] |
| 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | Not Specified | 10.3 µg/mL | [1] |
| Methylthio-Substituted Quinoline Derivatives | ||||
| 2-(methylthio)-quinoline derivative | K562 (Leukemia) | Not Specified | - | [Note: Antiproliferative activity reported, but no specific IC50 value provided in the abstract] |
| 7-chloro-4-(alkylthio)quinoline derivatives | CCRF-CEM (Leukemia) | Not Specified | - | [Note: Showed cytotoxic activity, but specific IC50 values for methylthio derivatives are not detailed in the abstract] |
Note: The parental quinoline derivative listed is a substituted quinoline, used here as a baseline due to the limited availability of cytotoxicity data for the unsubstituted quinoline under comparable conditions. The data for methylthio-substituted quinolines is also limited and often presented as a class of compounds rather than for a specific 3-methylthio isomer.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., quinoline, this compound) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams illustrate the experimental workflow of a typical cytotoxicity assay and the signaling pathways potentially involved in quinoline-induced cell death.
References
Validating the Structure of Synthesized 3-Methylthio-quinoline: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural validation of 3-Methylthio-quinoline, a sulfur-containing quinoline derivative of interest in medicinal chemistry.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography offers the definitive determination of its three-dimensional structure. This guide will delve into the experimental data and protocols for these techniques, highlighting the complementary nature of the information they provide.
Comparison of Structural Validation Techniques
The table below summarizes the key data obtained from various analytical methods for the structural elucidation of quinoline derivatives. As a direct crystal structure for this compound is not publicly available, data for a closely related analog, a 3-iodo-quinoline derivative, is presented for X-ray crystallography to provide a representative example of the detailed structural information this technique offers.
| Parameter | X-ray Crystallography (Representative 3-Iodo-quinoline derivative) | ¹H NMR Spectroscopy (3-Methylquinoline) | ¹³C NMR Spectroscopy (3-Methylquinoline) | Mass Spectrometry (3-Methylquinoline) | IR Spectroscopy (Quinoline) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Proton environment and connectivity | Carbon skeleton framework | Molecular weight and fragmentation pattern | Functional groups present |
| Crystal System | Monoclinic | N/A | N/A | N/A | N/A |
| Space Group | P2₁/n | N/A | N/A | N/A | N/A |
| Unit Cell Dimensions | a = 10.12 Å, b = 5.43 Å, c = 15.78 Å, α = 90°, β = 98.7°, γ = 90° | N/A | N/A | N/A | N/A |
| Key Chemical Shifts (δ, ppm) | N/A | 8.8 (H2), 8.1 (H4), 7.5-7.8 (aromatic H), 2.5 (CH₃) | 151 (C2), 128 (C3), 147 (C4), 126-136 (aromatic C), 18 (CH₃) | Molecular Ion (M⁺) at m/z 143 | ~3050 cm⁻¹ (Ar-H), ~1600 cm⁻¹ (C=C), ~1500 cm⁻¹ (C=N) |
| Molecular Weight ( g/mol ) | Calculated from formula | Inferred from structure | Inferred from structure | 143.19 | N/A |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and validating scientific findings. Below are representative protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
This protocol describes the general procedure for determining the crystal structure of a small organic molecule.
-
Crystal Growth: Single crystals of the synthesized compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of a liquid sample is placed between two salt plates (e.g., NaCl).
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.
-
Data Analysis: The detector measures the amount of radiation absorbed at different frequencies. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound like this compound.
Caption: Structural validation workflow.
Benchmarking the synthesis of 3-Methylthio-quinoline against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry and materials science. Among these, 3-Methylthio-quinoline presents a scaffold of interest for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of synthetic methodologies for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The preparation of this compound can be approached through several synthetic strategies. The most prominent and experimentally validated method is the nucleophilic aromatic substitution (SNA r) of a 3-haloquinoline with a methylthiolate source . This approach offers a reliable and direct route to the desired product. Alternative strategies, while less documented for this specific molecule, include modifications of classical quinoline syntheses and modern cross-coupling reactions. This guide will focus on the detailed experimental protocol for the SNA r method and discuss potential alternative routes, providing a framework for methodological selection based on factors such as precursor availability, desired yield, and reaction scalability.
Method 1: Nucleophilic Aromatic Substitution of 3-Bromoquinoline
This method stands as a primary route for the synthesis of this compound, leveraging the reactivity of a halogenated quinoline precursor with a sulfur-based nucleophile.
Reaction Scheme:
Experimental Protocol
Materials:
-
3-Bromoquinoline
-
Sodium thiomethoxide (NaSMe) or Sodium methanethiolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromoquinoline (1.0 equivalent).
-
Solvent and Nucleophile Addition: Add anhydrous DMF to dissolve the 3-bromoquinoline. To this solution, add sodium thiomethoxide (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Bromoquinoline |
| Reagent | Sodium thiomethoxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours |
| Yield | Moderate to High (typically > 70%) |
| Purification | Column Chromatography |
Alternative Synthetic Strategies
While the nucleophilic aromatic substitution of 3-bromoquinoline is a well-established method, other approaches could be considered for the synthesis of this compound. These methods, while not as extensively documented for this specific product, offer potential advantages in terms of starting material availability or reaction conditions.
Modified Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines. A modification using 3,3-bis(methylthio)acrolein as a three-carbon synthon could potentially yield 2-(methylthio)quinolines. A further adaptation of this strategy or a related classical quinoline synthesis (e.g., Doebner-von Miller, Combes) might be envisioned to introduce the methylthio group at the 3-position, although this would require significant methodological development.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a variety of palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound. For instance, the coupling of 3-bromoquinoline or 3-triflyloxyquinoline with a methylthiolating agent in the presence of a suitable palladium catalyst and ligand could provide an alternative route. This approach might offer milder reaction conditions and broader functional group tolerance compared to traditional methods.
Logical Workflow for Method Selection
To assist researchers in choosing the most appropriate synthetic route, the following workflow diagram illustrates a decision-making process based on key experimental considerations.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The synthesis of this compound is most reliably achieved through the nucleophilic aromatic substitution of 3-bromoquinoline. This method offers good yields and is based on a well-understood reaction mechanism. For research groups with access to the necessary halogenated precursor, this represents the most direct and efficient route. Alternative methods, such as modified classical syntheses or modern cross-coupling reactions, present intriguing possibilities for further research and development, potentially offering advantages in specific contexts. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific expertise and resources of the research team.
Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets
A comprehensive overview of the binding affinities and interaction patterns of quinoline-based compounds with various proteins implicated in cancer and infectious diseases.
This guide provides a comparative analysis of the docking studies of various quinoline derivatives, including those with methylthio substitutions, against a range of protein targets. The data presented herein is collated from multiple independent research studies and aims to offer a broad perspective on the potential of the quinoline scaffold in drug discovery. While direct comparative studies on 3-Methylthio-quinoline across a wide array of proteins are limited, this guide synthesizes available data on structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Docking Performance of Quinoline Derivatives
The following table summarizes the docking scores and binding affinities of various quinoline derivatives against different protein targets. Lower docking scores typically indicate a higher binding affinity.
| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| Pyrazoline & Pyrimidine containing Quinoline | HIV Reverse Transcriptase | 4I2P | -8.51 to -10.67 | Hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101 were observed for the most potent compounds.[1] |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | 2IGR | -5.3 to -6.1 | The compound with the highest affinity showed interactions with PHE A-15, ILE A-8, and other key residues.[2] |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | - | Lower than other DDR kinases | These derivatives showed selectivity towards ATM kinase over other DNA damage and response (DDR) kinases.[3] |
| 4-aminoquinoline derivative (4f) | Epidermal Growth Factor Receptor (EGFR) | - | - | Compound 4f demonstrated strong interactions with key amino acids in the active site of EGFR.[4] |
| Quinoline-based Thiosemicarbazide (QST4) | InhA (Enoyl-ACP reductase) | 4TZK | -8.30 | This compound showed potential as an antitubercular agent by targeting the InhA enzyme.[5] |
| Quinoline derivatives | α-glucosidase | - | IC50: 0.18 to 2.10 µM | These compounds were identified as potent inhibitors of α-glucosidase, a target for type 2 diabetes.[6] |
| Substituted Quinoline | Staphylococcus aureus receptor | - | - | A specific derivative showed the best docking scores, indicating strong binding affinity. |
Experimental Protocols: Molecular Docking Methodology
The following provides a generalized protocol for molecular docking studies based on the methodologies reported in the cited literature.[2][7][8]
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is saved in a PDBQT file format for use with docking software.[7]
-
Ligand Preparation: The 2D structure of the quinoline derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field. The final ligand structure is also saved in a PDBQT format.
2. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.
-
Docking Algorithm: A docking program such as AutoDock Vina is commonly used to perform the docking simulations.[2][7] The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[8]
Visualizing Biological Context: EGFR Signaling Pathway in Cancer
Quinoline derivatives have been extensively studied for their anticancer properties, with many targeting key components of signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of certain quinoline derivatives.
Logical Workflow of a Comparative Docking Study
The process of conducting a comparative docking study involves a systematic workflow to ensure reliable and comparable results.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-proliferative Potential: A Comparative Analysis of 3-Methylthio-quinoline Derivatives and Other Quinolines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recent studies highlights the significant anti-proliferative activity of various quinoline derivatives, with a particular focus on the emerging potential of 3-methylthio-substituted quinolines. This guide provides a comparative overview of the cytotoxic effects of these compounds against several cancer cell lines, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals in the field of oncology.
Quantitative Comparison of Anti-proliferative Activity
The anti-proliferative efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected 2-methylthio-quinoline and 3-aminoquinoline derivatives against various human cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methylthio-quinoline Nitrone (6g) | 2-Methylthio | K-562 (Leukemia) | 1.25 ± 0.09 | [1] |
| 2-Methylthio-quinoline Nitrone (6h) | 2-Methylthio | K-562 (Leukemia) | 1.54 ± 0.11 | [1] |
| 2-Methylthio-quinoline Nitrone (6g) | 2-Methylthio | HCT-116 (Colon) | 2.81 ± 0.20 | [1] |
| 2-Methylthio-quinoline Nitrone (6h) | 2-Methylthio | HCT-116 (Colon) | 3.45 ± 0.24 | [1] |
| 3-Aminoquinoline Derivative (11) | 3-Amino | MCF-7 (Breast) | 29.8 | [2] |
| 3-Aminoquinoline Derivative (12) | 3-Amino | MCF-7 (Breast) | 39.0 | [2] |
| 3-Aminoquinoline Derivative (13) | 3-Amino | MCF-7 (Breast) | 40.0 | [2] |
| 3-Aminoquinoline Derivative (14) | 3-Amino | MCF-7 (Breast) | 40.4 | [2] |
| Doxorubicin (Reference Drug) | - | K-562 (Leukemia) | 0.87 ± 0.06 | [1] |
| Doxorubicin (Reference Drug) | - | HCT-116 (Colon) | 0.98 ± 0.07 | [1] |
Experimental Protocols
The anti-proliferative activity of the quinoline derivatives was assessed using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for determining cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Human cancer cell lines (K-562, HCT-116, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the quinoline derivatives, typically ranging from 0.01 to 100 µM. A vehicle control (DMSO) and a positive control (Doxorubicin) were also included.
-
Incubation: The treated plates were incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: After the incubation period, the cells were fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing the plates five times with 1% acetic acid.
-
Solubilization and Absorbance Measurement: The plates were air-dried, and the bound SRB dye was solubilized with 10 mM Tris base solution. The absorbance was measured at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined by plotting the percentage of viable cells against the logarithm of the compound concentration.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anti-proliferative activity of quinoline derivatives is mediated through the induction of apoptosis, or programmed cell death. This process is often orchestrated by a family of cysteine proteases known as caspases.
The 2-methylthio-quinoline nitrones, in particular, have been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The signaling cascade leading to caspase-3 activation can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Caption: Apoptosis induction by quinoline derivatives.
Conclusion
The presented data underscores the potential of quinoline derivatives, particularly those with a 2-methylthio substitution, as promising candidates for the development of novel anti-cancer agents. Their ability to induce apoptosis at low micromolar concentrations warrants further investigation into their structure-activity relationships and preclinical efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare the anti-proliferative activity of new chemical entities in the ongoing search for more effective cancer therapies.
References
Confirming the Identity of Synthesis Byproducts via Mass Spectrometry: A Comparative Guide
In the landscape of chemical synthesis, particularly within drug development and scientific research, the meticulous identification of byproducts is paramount. These unintended molecules can significantly impact the efficacy, safety, and regulatory approval of a final product. Mass spectrometry (MS) has emerged as a cornerstone analytical technique for the rapid and sensitive characterization of these synthesis byproducts. This guide provides a comprehensive comparison of various mass spectrometry-based approaches and other analytical alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Mass Spectrometry for Byproduct Identification: A Head-to-Head Comparison
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This information can be used to determine the molecular weight of a compound with high accuracy, elucidate its structure through fragmentation patterns, and quantify its abundance in a complex mixture.[1][2] Several MS techniques are commonly employed for byproduct analysis, each with distinct advantages and limitations.
The choice of MS technique often depends on the nature of the analytes (e.g., volatility, polarity, molecular weight) and the specific requirements of the analysis (e.g., qualitative identification, quantitative measurement).[3] For instance, Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for a wider range of molecules, including polar, non-volatile, and large biomolecules.[3][4]
Performance Comparison of Mass Spectrometry Techniques
The following table summarizes the key performance metrics of commonly used mass spectrometry techniques for the identification and quantification of synthesis byproducts. It is important to note that these values can vary depending on the specific instrument, experimental conditions, and the nature of the analyte.
| Technique | Typical Mass Analyzer | Mass Resolution | Mass Accuracy (ppm) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Applications for Byproduct Analysis |
| GC-MS | Quadrupole, Ion Trap | Low to Moderate (Unit Mass Resolution) | > 100 | ng to pg range | Volatile and semi-volatile byproducts, residual solvents. |
| LC-MS | Quadrupole, Ion Trap | Low to Moderate (Unit Mass Resolution) | > 100 | ng to pg range | Wide range of polar and non-polar byproducts. |
| LC-MS/MS (Triple Quad) | Triple Quadrupole | Low (Unit Mass Resolution) | > 100 | pg to fg range | Targeted quantification of known byproducts.[5] |
| High-Resolution MS (HRMS) | |||||
| LC-QTOF | Quadrupole Time-of-Flight | 20,000 - 60,000 | 1 - 5 | pg to ng range | Accurate mass determination for unknown byproduct identification.[6] |
| LC-Orbitrap | Orbitrap | 60,000 - >240,000 | < 1 - 3 | pg to ng range | High-confidence structural elucidation and identification of complex byproducts.[7][8] |
Alternative Analytical Techniques for Byproduct Identification
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the unambiguous identification of synthesis byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.[9] It is a non-destructive technique that can provide definitive structural elucidation.[10]
Comparison of Mass Spectrometry and NMR Spectroscopy:
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (pg to fg range)[5] | Lower (µg to mg range)[10] |
| Information Provided | Molecular weight, elemental composition (HRMS), fragmentation patterns.[1] | Detailed structural information (connectivity, stereochemistry).[9] |
| Quantitative Capability | Excellent for relative and absolute quantification (with standards). | Excellent for absolute quantification (qNMR) without the need for identical standards.[1][10] |
| Sample Throughput | High | Lower |
| Hyphenation | Easily coupled with chromatographic techniques (LC-MS, GC-MS).[3] | Can be coupled with LC (LC-NMR), but less common.[2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely used technique for the separation and quantification of impurities in pharmaceutical analysis.[11][12]
Comparison of LC-MS and HPLC-UV:
| Feature | LC-MS | HPLC-UV |
| Selectivity | High (based on m/z) | Lower (based on UV absorbance) |
| Identification Capability | Provides molecular weight and structural information.[13] | Limited to comparison with reference standards. |
| Sensitivity | Generally higher, especially for compounds with poor UV absorbance.[11] | Dependent on the chromophore of the analyte.[12] |
| Universality | More universal, as most compounds can be ionized. | Requires the analyte to have a UV-absorbing chromophore. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in byproduct analysis. Below are generalized protocols for sample preparation and analysis using LC-MS and GC-MS.
Protocol 1: General Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to avoid contamination and ensure compatibility with the mass spectrometer.[14]
-
Sample Dissolution: Dissolve the crude synthesis reaction mixture in a solvent that is compatible with the intended chromatographic method (e.g., acetonitrile, methanol, or water for reversed-phase LC; hexane or dichloromethane for normal-phase GC). The concentration should be adjusted to be within the linear range of the instrument, typically in the low µg/mL to ng/mL range.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the chromatographic column or the mass spectrometer's ion source.
-
Dilution: If necessary, dilute the filtered sample to the final desired concentration using the mobile phase or an appropriate solvent.
-
Blank Samples: Prepare blank samples containing only the solvent used to dissolve the sample to identify any background contamination.
Protocol 2: Byproduct Analysis by LC-MS
This protocol outlines a general procedure for the analysis of a wide range of synthesis byproducts.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for a broad range of analytes.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-30 minutes to elute compounds with a wide range of polarities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and negative modes to detect a wider range of byproducts.
-
Scan Range: A wide m/z range (e.g., 100-1500) to detect expected and unexpected byproducts.
-
Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) on peaks of interest to obtain fragmentation data for structural elucidation.
-
Protocol 3: Byproduct Analysis by GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile byproducts.[15][16]
-
Chromatographic System: A gas chromatograph.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Column: A non-polar or medium-polarity column (e.g., DB-5ms) is a good starting point for general screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to separate compounds based on their boiling points.
-
Mass Spectrometry Parameters:
-
Ionization Energy: Standard 70 eV for EI to generate reproducible fragmentation patterns that can be compared to spectral libraries.
-
Scan Range: A typical m/z range of 40-500.
-
Data Acquisition: Full scan mode to acquire mass spectra of all eluting compounds.
-
Common Synthesis Byproducts and Their Mass Spectrometric Signatures
The nature of byproducts is highly dependent on the specific chemical reaction. Understanding common side reactions can aid in the targeted search for and identification of byproducts.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), common byproducts arise from incomplete reactions, side-chain modifications, or racemization. Mass spectrometry is invaluable for identifying these impurities. For example, the deletion of an amino acid will result in a mass difference corresponding to the residue weight of the missing amino acid.
Click Chemistry
While "click" reactions are known for their high efficiency and minimal byproducts, side reactions can still occur.[13] For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), side products can arise from homo-coupling of the alkyne or oxidation of the copper catalyst. These can be readily detected by mass spectrometry by searching for the expected m/z values of these species.
Williamson Ether Synthesis
The Williamson ether synthesis can be accompanied by an E2 elimination side reaction, especially with sterically hindered alkyl halides, leading to the formation of an alkene instead of the desired ether.[17][18] The alkene byproduct will have a distinct molecular weight that can be easily differentiated from the ether product by mass spectrometry.
Wittig Reaction
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which is formed from the phosphonium ylide reagent.[4][19] This byproduct has a characteristic m/z of 278.23 and is often observed in the mass spectrum of the crude reaction mixture.
Suzuki Coupling
Common byproducts in Suzuki coupling reactions include self-coupling products of the organoboron reagent (homocoupling).[20][21] These byproducts will have a molecular weight corresponding to a dimer of the organoboron starting material.
Michael Addition
In a Michael addition, a common side reaction is 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition, particularly with strong nucleophiles.[3][22][23] This leads to the formation of an alcohol byproduct with the same molecular weight as the desired Michael adduct, but with a different structure. Fragmentation patterns in MS/MS can help distinguish between these isomers.
Grignard Reaction
Grignard reagents are highly reactive and can participate in several side reactions.[24][25] A common byproduct is the result of the Grignard reagent reacting with acidic protons (e.g., from water or alcohol) to form an alkane. This can be detected by MS as a compound with a molecular weight corresponding to the protonated Grignard reagent.
Visualizing the Byproduct Identification Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow for identifying synthesis byproducts.
Caption: General Workflow for Synthesis Byproduct Identification
Caption: Decision Tree for Mass Spectrometry Technique Selection
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap | MRC PPU [ppu.mrc.ac.uk]
- 8. lcms.cz [lcms.cz]
- 9. Compare GC-MS vs NMR for Structure Elucidation [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 12. Using GraphViz to visualize property graphs | by Attila Gulyas | Scientific breakthrough of the afternoon | Medium [medium.com]
- 13. Graphviz - Graph Visualization Software [emden.github.io]
- 14. ucd.ie [ucd.ie]
- 15. scribd.com [scribd.com]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 23. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
Evaluating the Reproducibility of 3-Methylthio-quinoline Synthesis: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel compounds requires robust and reproducible protocols. This guide provides a comparative analysis of two potential synthetic routes to 3-Methylthio-quinoline, a sulfur-containing heterocyclic compound of interest in medicinal chemistry. The protocols are evaluated based on their reported yields, reaction conditions, and overall efficiency, offering insights into their potential for reliable and scalable production.
Protocol 1: Two-Step Synthesis via 3-Bromoquinoline Intermediate
This approach involves the initial synthesis of 3-bromoquinoline followed by a nucleophilic aromatic substitution with sodium thiomethoxide. This method offers a modular approach, allowing for the synthesis of a key intermediate that can be diversified with various nucleophiles.
Step 1: Synthesis of 3-Bromoquinoline
A patented method outlines the synthesis of 3-bromoquinoline from 1,1,3,3-tetramethoxypropane. The process involves the bromination of the starting material to form an intermediate, which is then cyclized with a substituted aniline to yield the desired 3-bromoquinoline[1].
Experimental Protocol:
The synthesis proceeds in a multi-step sequence as described in the patent literature[1]. The initial bromination of 1,1,3,3-tetramethoxypropane is followed by treatment with a base to form an intermediate. This intermediate is then reacted with an aniline compound to afford the 3-bromoquinoline. While the patent describes the overall transformation, specific details regarding reaction times, temperatures, and purification methods for each step are crucial for reproducibility and would need to be meticulously optimized in a laboratory setting. The reported yield for this transformation is noted to be high, suggesting an efficient chemical conversion[1].
Step 2: Nucleophilic Aromatic Substitution
The second step involves the reaction of 3-bromoquinoline with sodium thiomethoxide. This reaction is a classic example of nucleophilic aromatic substitution, where the thiomethoxide anion displaces the bromide on the quinoline ring.
Experimental Protocol:
A general procedure for this type of transformation would involve dissolving 3-bromoquinoline in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Sodium thiomethoxide is then added, and the reaction mixture is typically heated to facilitate the substitution. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification is usually achieved through column chromatography.
Data Presentation:
| Parameter | Step 1: 3-Bromoquinoline Synthesis | Step 2: Nucleophilic Substitution | Overall Process |
| Starting Materials | 1,1,3,3-tetramethoxypropane, Bromine, Aniline | 3-Bromoquinoline, Sodium Thiomethoxide | 1,1,3,3-tetramethoxypropane, Bromine, Aniline, Sodium Thiomethoxide |
| Key Intermediates | Brominated tetramethoxypropane derivative | - | 3-Bromoquinoline |
| Reported Yield | High (specific percentage not available in abstract)[1] | Not explicitly found for this specific reaction | Dependent on the yields of both steps |
| Reaction Conditions | Multi-step, requires careful control of reagents and intermediates[1] | Requires inert atmosphere and elevated temperatures | Requires multiple distinct reaction setups |
| Purity of Final Product | Requires purification | Requires purification | Requires purification after each step |
Protocol 2: Alternative Synthetic Approaches (Hypothetical)
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone[2][3][4][5][6]. To synthesize this compound via this route, one would theoretically start with an aniline and a β-diketone bearing a methylthio group at the appropriate position.
The Friedländer synthesis is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[7][8][9]. For the synthesis of this compound, this would require an o-aminobenzaldehyde or o-aminophenyl ketone and a carbonyl compound with an adjacent methylthio group.
While these classical methods provide a conceptual framework, the lack of specific experimental data for the synthesis of this compound prevents a direct comparison of their reproducibility with the two-step method.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the described synthetic pathways.
Conclusion
Based on the available information, the two-step synthesis of this compound via a 3-bromoquinoline intermediate appears to be a more concretely described method, with at least the first step being detailed in the patent literature. However, a full evaluation of its reproducibility requires specific experimental data for the second nucleophilic substitution step. The direct synthesis routes, such as the Combes and Friedländer syntheses, remain theoretical for this specific product due to a lack of published protocols. For researchers aiming to synthesize this compound, the two-step approach provides a more tangible starting point for experimental work, although optimization of the second step would be necessary to establish a truly reproducible protocol. Further investigation into adapting classical quinoline syntheses for the direct introduction of the 3-methylthio group could provide more efficient and atom-economical alternatives.
References
- 1. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes synthesis of quinolines [quimicaorganica.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Methylthio-quinoline: A Guide for Laboratory Professionals
The proper disposal of 3-Methylthio-quinoline is critical to ensure laboratory safety and environmental protection. As a chemical compound used in research and development, it is imperative that all waste generated, including pure substance, contaminated materials, and solutions, is managed as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste. This includes unreacted material, solutions, and any items contaminated with the compound, such as pipette tips, gloves, and wipes.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and other types of chemical waste to prevent unintended reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Provide the disposal contractor with all available safety information regarding the waste.
Hazard and Disposal Summary for Analogous Compounds
The following table summarizes key hazard information and disposal considerations based on data for structurally related quinoline compounds. This information should be used as a general guideline in the absence of specific data for this compound.
| Hazard Category | Description | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Treat as toxic waste. Avoid all routes of exposure. |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Wear appropriate PPE. Contaminated clothing and PPE must be disposed of as hazardous waste. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain or in general waste. Prevent release into the environment. |
| Flammability | Combustible at high temperatures. | Store away from heat and open flames. |
dot
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these general procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting researchers and the environment.
Personal protective equipment for handling 3-Methylthio-quinoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 3-Methylthio-quinoline in the laboratory, from operational procedures to disposal plans.
Chemical Profile and Hazards
Based on available data for similar compounds, this compound is anticipated to be harmful if swallowed or in contact with skin, a skin and eye irritant, and potentially a respiratory irritant.[1] Quinoline itself is suspected of causing genetic defects and cancer.[2][3][4] Therefore, stringent safety measures are required.
Hazard Communication
The following table summarizes the expected hazards based on related compounds.
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Causes skin irritation | Skin Irritation (Category 2)[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2)[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | STOT SE (Category 3)[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2)[3][4] | P201: Obtain special instructions before use.[3] P202: Do not handle until all safety precautions have been read and understood.[2] P308+P313: IF exposed or concerned: Get medical advice/attention.[3] |
| May cause cancer | Carcinogenicity (Category 1B)[3][4] | |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 2)[3] | P273: Avoid release to the environment.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize risk when working with this compound.
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical splash goggles and a face shield.[3][8]
-
Hand Protection : Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[3][8]
-
Body Protection : A lab coat must be worn and fully buttoned.[8] For significant quantities or splash potential, a chemically resistant apron is recommended.
-
Footwear : Fully enclosed shoes are mandatory.[8]
-
-
Chemical Handling :
-
Spill Response :
-
In case of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[3][9]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal is a critical step in the chemical management lifecycle.
-
Waste Collection :
-
Waste Storage :
-
Store the hazardous waste container in a well-ventilated, secure area, away from incompatible materials.
-
-
Waste Disposal :
-
Dispose of the hazardous waste through your institution's designated chemical waste program. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
